(R)-Sulindac
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-LQVWSKNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190967-68-1 | |
| Record name | Sulindac, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULINDAC, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantioselective Synthesis Methodologies for R Sulindac
Palladium-Catalyzed Asymmetric Approaches
Palladium catalysis offers a powerful tool for the enantioselective formation of the carbon-sulfur bond in (R)-Sulindac. These methods often involve the creation of a chiral environment around the palladium center, which directs the stereochemical outcome of the reaction.
Enantioselective Arylation with In Situ Formed Sulfenate Anions
A notable strategy for the synthesis of this compound involves the palladium-catalyzed asymmetric arylation of sulfenate anions that are generated in situ. mdpi.comresearchgate.net This approach provides excellent control over the oxidation state of the resulting sulfoxide (B87167) and is compatible with a variety of functional groups. researchgate.net The reaction typically involves the coupling of an aryl halide with a sulfenate precursor in the presence of a palladium catalyst and a chiral ligand. mdpi.comresearchgate.net In a specific application, an intermediate for this compound was subjected to palladium-catalyzed asymmetric arylation with an in situ formed sulfenate anion, yielding the chiral sulfoxide with a high enantiomeric excess (93% ee). mdpi.com A subsequent hydrolysis step then afforded this compound in a very high yield of 96%. mdpi.com
Optimization of Chiral Phosphine (B1218219) Ligands for High Enantiomeric Excess
The choice of the chiral ligand is paramount in achieving high enantioselectivity in palladium-catalyzed reactions. Researchers have explored a variety of chiral phosphine ligands to optimize the synthesis of chiral sulfoxides, including this compound. mdpi.comacs.org One successful approach utilized a xanthene-based phosphine ligand bearing a 1-adamantyl sulfinamide group, which proved to be highly effective. acs.orgresearchgate.net This system, employing Pd2(dba)3·CHCl3 as the palladium source and Cs2CO3 as the base, has been used to synthesize over 100 different sulfoxides, often with enantiomeric excesses exceeding 90%. acs.org Another class of effective ligands are the PC-Phos ligands; a specific PC-Phos with a bulky 1-adamantyl sulfinamide was identified as the optimal chiral ligand for the palladium-catalyzed synthesis of various chiral diorganyl sulfoxides. mdpi.com The practicality of this strategy was further demonstrated by its application in the synthesis of this compound. snnu.edu.cn
| Chiral Ligand Type | Key Features | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Xanthene-based phosphine | Bears a 1-adamantyl sulfinamide group | >90% | acs.orgresearchgate.net |
| PC-Phos | Bulky 1-adamantyl sulfinamide substituent | Up to 99% | mdpi.comresearchgate.net |
| Josiphos-type ligand | (R)-(S)-PPF-t-Bu2 | Up to 83% | mdpi.com |
Mechanistic Insights into Chirality Induction Models
Understanding the mechanism of chirality induction is crucial for the rational design of more efficient catalysts. In the palladium-catalyzed enantioselective arylation of sulfenate anions, a proposed transition state model suggests that the aryl group orients itself in a cis position relative to the sulfenate moiety. mdpi.com This spatial arrangement is believed to be favorable for the formation of the desired chiral sulfoxide products. mdpi.com The interaction between the chiral ligand and the palladium center creates a defined chiral pocket that dictates the facial selectivity of the nucleophilic attack by the sulfenate anion on the palladium-bound aryl group, leading to the observed enantioselectivity.
Organocatalytic Enantioselective Oxidations of Thioethers
Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based systems for the synthesis of chiral molecules. In the context of this compound, organocatalytic methods focus on the enantioselective oxidation of the corresponding prochiral thioether.
Chiral Brønsted Acid Catalysis (e.g., Imidodiphosphoric Acids)
Chiral Brønsted acids, particularly confined imidodiphosphoric acids (IDPs), have proven to be highly effective catalysts for the asymmetric oxidation of sulfides. acs.orgorganic-chemistry.org These catalysts create a confined chiral environment that can activate an oxidant and direct its delivery to one face of the sulfide (B99878) substrate. organic-chemistry.org The use of highly confined IDP catalysts has enabled the enantioselective sulfoxidation of even small and structurally simple substrates. acs.org This methodology has been successfully applied to the synthesis of this compound, demonstrating its practical utility. acs.orgnih.gov The catalyst's structure, featuring a well-defined chiral cavity, is key to achieving high levels of stereocontrol. uni-koeln.de
Application of Hydrogen Peroxide as Oxidant
Hydrogen peroxide (H₂O₂) is an attractive oxidant for these reactions due to its environmental benignity, as its only byproduct is water. rsc.org The combination of a chiral Brønsted acid catalyst, such as an imidodiphosphoric acid, and H₂O₂ provides a highly enantioselective system for sulfoxidation. organic-chemistry.org This metal-free approach rivals the efficiency and selectivity of the best metal-based systems. organic-chemistry.org In a notable example, the synthesis of this compound was achieved in 95% yield and 98% enantiomeric excess using this organocatalytic oxidation system. acs.org The use of H₂O₂ as the terminal oxidant is a key feature of this green and sustainable approach to chiral sulfoxide synthesis. organic-chemistry.org
| Catalyst Type | Oxidant | Key Advantages | This compound Synthesis Result | Reference |
|---|---|---|---|---|
| Confined Imidodiphosphoric Acids (IDPs) | Hydrogen Peroxide (H₂O₂) | Metal-free, high enantioselectivity, broad substrate scope | 95% yield, 98% ee | acs.orgorganic-chemistry.orgnih.govacs.org |
Chiral Phase-Transfer Catalysis
Chiral phase-transfer catalysis (PTC) has emerged as a powerful tool for the asymmetric synthesis of chiral compounds, including this compound. This method involves the use of a chiral catalyst to shuttle a reactant between two immiscible phases, an aqueous and an organic phase, to facilitate an enantioselective reaction.
Asymmetric Alkylation of Beta-Sulfinyl Esters
A notable approach within chiral PTC is the asymmetric alkylation of β-sulfinyl esters. In this method, a sulfenate anion is generated in situ from a β-sulfinyl ester. mdpi.comresearchgate.net This anion then reacts with an alkyl halide in the presence of a chiral phase-transfer catalyst. mdpi.comresearchgate.net The catalyst, typically a chiral ammonium (B1175870) salt, creates a chiral environment that directs the alkylation to occur preferentially on one face of the sulfenate anion, leading to the formation of one enantiomer of the sulfoxide in excess.
One documented synthesis of this compound utilizing this principle involved the palladium-catalyzed asymmetric arylation of a sulfenate anion. mdpi.comresearchgate.net This reaction yielded the target compound with an excellent enantiomeric excess of 93% and a high chemical yield of 96% after hydrolysis. mdpi.com The success of this method highlights its potential for producing highly enantioenriched this compound. mdpi.comresearchgate.net
Use of Novel Halogenated Chiral Pentanidium Salts
To improve the enantioselectivity of the phase-transfer catalyzed alkylation of sulfenate anions, researchers have developed novel catalysts. Among these are structurally novel chiral pentanidium salts that feature halogenated benzyl (B1604629) groups. mdpi.comacs.org These catalysts have demonstrated superior performance compared to commercially available phase-transfer catalysts in the asymmetric benzylation of (hetero)aryl sulfenate salts. mdpi.com
The enhanced enantioselectivity is attributed to the presence of halogen atoms, which can participate in halogen bonding. thieme-connect.comthieme.de This non-covalent interaction helps to create a more rigid and ordered transition state, leading to a higher degree of stereocontrol during the alkylation process. thieme-connect.comthieme.de The use of these halogenated chiral pentanidium salts has resulted in high yields and enantioselectivities, with some reactions achieving up to 99% ee, for the synthesis of various chiral sulfoxides. acs.org
Transition-Metal Catalyzed Asymmetric Oxidations
Transition-metal catalyzed asymmetric oxidation of prochiral sulfides is a widely studied and effective method for the synthesis of chiral sulfoxides like this compound. nih.govacs.org This approach involves the use of a chiral metal complex to catalyze the oxidation of a sulfide to a sulfoxide, with the chirality of the ligand directing the stereochemical outcome of the reaction.
Titanium(IV)-Based Systems with Chiral Ligands (e.g., BINOL, Salen, Schiff Base, Porphyrin)
Titanium(IV)-based catalysts are among the most notable systems for enantioselective sulfide oxidation. nih.govacs.orgresearchgate.net These systems typically employ a titanium(IV) source, such as titanium(IV) isopropoxide (Ti(O-iPr)₄), in combination with a chiral ligand. nih.govacs.org A variety of chiral ligands have been successfully utilized, including:
BINOL (1,1'-Bi-2-naphthol): The Ti(IV)/(R)-BINOL complex is a well-known catalyst for asymmetric oxidation and has been used in the kinetic resolution of sulfoxides. nih.govacs.org
Salen Ligands: Titanium-salen complexes have been shown to be effective catalysts for the asymmetric oxidation of sulfides, particularly when using urea (B33335) hydrogen peroxide (UHP) as the oxidant. ucc.iewiley-vch.de These systems can achieve excellent enantioselectivities, often in the range of 92-99% ee. ucc.iewiley-vch.de
Schiff Base Ligands: Chiral Schiff bases derived from amino alcohols are another class of effective ligands for titanium-catalyzed asymmetric sulfoxidations. lookchem.comingentaconnect.com
Porphyrin Ligands: Chiral porphyrins have also been explored as ligands in these oxidation systems. nih.govacs.org
The general mechanism involves the coordination of the chiral ligand to the titanium center, creating a chiral environment. The sulfide substrate then coordinates to the titanium, and the oxidant, often a hydroperoxide, delivers an oxygen atom to the sulfur. The stereochemistry of the resulting sulfoxide is dictated by the facial selectivity imposed by the chiral ligand.
Exploration of Other Metal Catalysts (e.g., Aluminum, Vanadium, Copper, Iron)
While titanium-based systems are prominent, catalysts based on other metals have also been investigated for the asymmetric oxidation of sulfides. nih.govacs.org These include:
Aluminum: Chiral aluminum(salalen) complexes have been used as catalysts for sulfoxidation with hydrogen peroxide, although enantioselectivities have been reported as modest. wiley-vch.de
Vanadium: Vanadium complexes with chiral Schiff base ligands have been employed for the asymmetric oxidation of sulfides. tandfonline.com
Copper: Chiral copper catalysts have shown the ability to produce sulfoxides with good enantiomeric excesses from aryl benzyl sulfides. wiley-vch.de
Iron: Iron-catalyzed asymmetric sulfide oxidation has been successfully applied to the synthesis of this compound, achieving 92% ee in good yield. researchgate.netresearchgate.net Chiral iron(III) porphyrins and complexes with Schiff base ligands have also been explored. wiley-vch.de
| Metal Catalyst | Common Ligands | Typical Oxidant | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Titanium(IV) | BINOL, Salen, Schiff Base, Porphyrin | Hydroperoxides, UHP | Up to 99% | nih.govacs.orgucc.iewiley-vch.de |
| Iron | Schiff Base, Porphyrin | Hydrogen Peroxide | Up to 92% for Sulindac (B1681787) | wiley-vch.deresearchgate.netresearchgate.net |
| Vanadium | Schiff Base | Hydrogen Peroxide | Moderate to high | tandfonline.com |
| Copper | - | - | Up to 81% | wiley-vch.de |
| Aluminum | Salalen | Hydrogen Peroxide | Modest | wiley-vch.de |
Stereospecific Transformations of Enantiopure Sulfur Stereogenic Centers
An alternative to creating the chiral sulfoxide from a prochiral sulfide is to start with an enantiopure compound that already contains a sulfur stereogenic center and then transform it stereospecifically into the desired product. nih.govacs.org This strategy is limited by the availability of suitable enantiopure starting materials. nih.govacs.org
A common approach involves the use of enantiopure sulfinate esters, such as Andersen's sulfinate, which is derived from l-menthol. acs.org One of the diastereomers of the sulfinate ester can often be isolated in pure form through crystallization. acs.org This enantiopure sulfinate can then undergo nucleophilic substitution with an appropriate organometallic reagent, such as a Grignard reagent, to produce the chiral sulfoxide with inversion of configuration at the sulfur center. acs.org
Similarly, enantiopure sulfinamides can be used as precursors. acs.org These can be prepared using a chiral auxiliary, and like sulfinates, one diastereomer can often be separated by crystallization. acs.org The enantiopure sulfinamide can then be converted to other chiral sulfur compounds, including sulfoxides. acs.org
These stereospecific transformations are valuable because they offer a high degree of stereocontrol, provided that the initial enantiopure sulfur-containing starting material is accessible.
Kinetic and Dynamic Kinetic Resolution Strategies
Kinetic resolution and dynamic kinetic resolution (DKR) are powerful strategies for obtaining enantiomerically enriched compounds from a racemic mixture. In the context of this compound synthesis, these methods rely on the differential reaction rates of the two enantiomers of a racemic Sulindac precursor or a related chiral intermediate.
Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, enzymes can be employed for the reductive resolution of racemic sulfoxides. While this method can provide high enantiomeric excess (ee), its maximum theoretical yield for the desired enantiomer is 50%. nih.gov
Dynamic Kinetic Resolution (DKR): DKR overcomes the 50% yield limitation of traditional kinetic resolution by incorporating an in situ racemization of the starting material. princeton.edu This allows for the continuous conversion of the undesired enantiomer into the desired one, theoretically enabling a 100% yield of a single enantiomer. princeton.edu For a DKR to be effective, the rate of racemization must be comparable to or faster than the rate of the resolution reaction. princeton.edu
Several approaches to DKR have been explored for the synthesis of chiral sulfoxides. One notable method involves the enantioselective preparation of sulfinates through the DKR of racemic tert-butanesulfinyl chloride, which can then be converted to the target sulfoxide. nih.gov Another strategy utilizes transition metal catalysts. For example, ruthenium(II) or iridium(III) complexes have been used to catalyze the enantioselective oxidation of sulfides while also facilitating the preferential coordination of one sulfoxide enantiomer, effectively achieving a dynamic thermodynamic resolution. acs.org
Key parameters for a successful DKR include an irreversible resolution step and a high enantiomeric ratio (E = kR/kS), ideally greater than 20. princeton.edu
Synthesis of Sulindac Sulfoximine (B86345) Derivatives
Sulfoximines are structural analogs of sulfoxides where the oxygen atom is replaced by an imino group. The synthesis of Sulindac sulfoximine derivatives introduces a new functional group that can modulate the compound's biological properties.
A common route to synthesize Sulindac sulfoximine begins with the corresponding Sulindac methyl ester. mdpi.comresearchgate.net The synthesis involves the following key steps:
Esterification of Sulindac: Sulindac is treated with methanol (B129727) in the presence of a catalyst like boron trifluoride etherate (BF₃·CH₃OH) to produce the methyl ester, methyl (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetate. mdpi.com
Imination of the Sulfoxide: The resulting Sulindac methyl ester is then reacted with an iminating agent. A common method employs (diacetoxyiodo)benzene (B116549) as an oxidant and ammonium carbamate (B1207046) as the nitrogen source in methanol at room temperature. mdpi.com This reaction converts the sulfoxide group into a sulfoximine group, yielding methyl-(Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonimidoyl)benzylidene)-1H-inden-3-yl)acetate. mdpi.com
Hydrolysis (optional): If the free acid form is desired, the methyl ester of the sulfoximine derivative can be hydrolyzed. mdpi.com
This synthetic approach allows for the modification of the sulfoxide moiety, offering a pathway to new derivatives with potentially altered biological activities. mdpi.comresearchgate.net
| Starting Material | Reagents and Conditions | Product | Yield |
| Sulindac | BF₃·CH₃OH, Methanol, 50 °C, 4 h | Methyl (Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-inden-3-yl)acetate | 95% mdpi.com |
| Sulindac methyl ester | (Diacetoxyiodo)benzene, Ammonium carbamate, Methanol, rt, 30 min | Methyl-(Z)-2-(5-fluoro-2-methyl-1-(4-(methylsulfonimidoyl)benzylidene)-1H-inden-3-yl)acetate | Not specified mdpi.com |
General Synthetic Routes for Novel Sulindac Analogues
The synthesis of novel Sulindac analogues is a broad field of research aimed at developing compounds with improved or novel therapeutic properties. These synthetic strategies often involve modifications at various positions of the Sulindac scaffold.
Amine and Amide Analogues: A general approach to preparing amine-containing analogues starts with the conversion of Sulindac or its sulfide/sulfone derivatives to their corresponding methyl esters. openmedicinalchemistryjournal.com These esters are then reduced to aldehydes using diisobutylaluminium hydride (DIBAL-H). openmedicinalchemistryjournal.com Finally, reductive amination of the aldehydes with various amines yields the desired amine analogues. openmedicinalchemistryjournal.com
Another strategy involves the synthesis of amide analogues. This can be achieved by coupling the carboxylic acid of a Sulindac derivative with various amines using a coupling agent like 2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU). nih.gov
Oxazole (B20620) and Thiazole (B1198619) Analogues: The synthesis of oxazole and thiazole analogues typically begins with the HATU-catalyzed coupling of Sulindac with an appropriate amino acid methyl ester to form an amide. tandfonline.com The ester is then hydrolyzed to the corresponding carboxylic acid. tandfonline.com Subsequent reactions, such as the Dakin-West reaction and Robinson-Gabriel cyclodehydration, are employed to construct the oxazole ring. tandfonline.com
Modifications to the Indene (B144670) Ring and Benzylidene Group: Synthetic routes have also been developed to create analogues with substitutions on the indene ring and the benzylidene group. For example, (E)-2'-des-methyl-sulindac sulfide analogues have been synthesized through multi-step sequences involving aldol (B89426) condensation and Suzuki coupling reactions to introduce various substituents. acs.org
A summary of general synthetic transformations for creating novel Sulindac analogues is presented in the table below.
| Transformation | Starting Material | Key Reagents/Conditions | Intermediate/Product |
| Esterification | Sulindac | SOCl₂, MeOH | Sulindac methyl ester openmedicinalchemistryjournal.comnih.gov |
| Aldehyde Formation | Sulindac methyl ester | DIBAL-H, Toluene | Sulindac aldehyde openmedicinalchemistryjournal.com |
| Reductive Amination | Sulindac aldehyde | Various amines, Na(OAc)₃BH | Amine analogues openmedicinalchemistryjournal.com |
| Amide Formation | Sulindac derivative (acid) | Amines, HATU, DIEA | Amide analogues nih.gov |
| Oxazole Formation | Sulindac | Amino acid methyl ester, HATU; KOH; Ac₂O, Pyridine; Ac₂O, H₂SO₄ | Oxazole analogues tandfonline.com |
These synthetic methodologies provide a versatile toolkit for generating a diverse library of Sulindac analogues, enabling the exploration of structure-activity relationships for various therapeutic applications.
Preclinical Pharmacokinetic and Metabolic Profile of R Sulindac
Enantiomer-Specific Biotransformation Pathways
The reduction of sulindac (B1681787) to sulindac sulfide (B99878) is a critical activation step. nih.govresearchgate.net This process is stereoselective, with distinct enzymatic pathways responsible for the reduction of each epimer. nih.govresearchgate.net While it is established that methionine sulfoxide (B87167) reductase A (MsrA) is responsible for reducing the (S)-epimer, the reduction of (R)-sulindac is catalyzed by a different enzyme system. nih.govcapes.gov.brresearchgate.net
The enzyme responsible for the reduction of this compound has been identified as having MsrB-like substrate specificity. nih.govcapes.gov.brresearchgate.net Methionine sulfoxide reductases are a family of enzymes, including MsrA and MsrB, that stereospecifically reduce the S- and R-epimers of methionine sulfoxide, respectively. nih.govnih.gov
Initial studies confirmed that MsrA specifically reduces (S)-sulindac. nih.govunl.edu The search for the enzyme that reduces the (R)-epimer revealed a reductase in rat liver that resembles MsrB. nih.govresearchgate.net Interestingly, known recombinant MsrB enzymes (human MsrB2 and MsrB3) that reduce protein-bound methionine-(R)-sulfoxide were found to have no activity in reducing free this compound. nih.gov However, a partially purified enzyme fraction from rat liver, with a 250- to 350-fold purification, was shown to effectively reduce the (R)-epimer of sulindac. nih.gov This enzyme fraction was also capable of reducing a known substrate for MsrB enzymes, indicating its MsrB-like character. nih.gov
| Epimer | Primary Reductase Enzyme | Key Findings | Reference |
|---|---|---|---|
| (S)-Sulindac | Methionine Sulfoxide Reductase A (MsrA) | Established as the primary enzyme for the reduction of the S-epimer. | nih.govcapes.gov.br |
| This compound | Enzyme with MsrB-like activity | A purified enzyme fraction from rat liver reduces this compound and shares substrate specificity with MsrB, but known recombinant MsrB enzymes are inactive against it. | nih.govresearchgate.net |
Both tissue-based enzymes and the gut microbiota contribute to the reduction of sulindac. nih.govnih.gov Sulindac reduction occurs enzymatically in human intestinal, liver, and renal cytosols. nih.gov While it is widely accepted that gut microbiota can activate sulindac, recent evidence suggests that tissue enzymes play a more significant role. nih.govnih.gov
The irreversible oxidation of sulindac to its sulfone metabolite is another major biotransformation pathway. nih.govfda.gov This metabolic step is primarily carried out by the microsomal cytochrome P450 (P450) enzyme system and is also subject to stereoselective differences between the (R)- and (S)-epimers. nih.govcapes.gov.brnih.gov
The oxidation of both (R)- and (S)-sulindac to sulindac sulfone is catalyzed by the cytochrome P450 system located in liver microsomes. nih.govcapes.gov.brresearchgate.net No oxidative activity is detected in the liver cytosolic fraction. nih.gov Studies using rat liver microsomes demonstrated that the reaction is dependent on the presence of an NADPH-regenerating system, confirming the involvement of P450 enzymes. nih.gov Specific P450 enzymes responsible for the oxidation of the (R)-epimer have been identified, with rat and human CYP1A2, rat CYP1A1, and human CYP1B1 being the major contributors among those tested. nih.gov
The (R)- and (S)-epimers of sulindac interact differently with the P450 system, both as substrates and as inducers of enzyme activity. nih.govcapes.gov.brnih.gov While uninduced rat liver microsomes oxidize the (S)-epimer at a rate approximately twice that of the (R)-epimer, this dynamic changes after enzyme induction. nih.gov
(S)-Sulindac is a more potent inducer of the P450 enzyme system than this compound. nih.govresearchgate.netnih.gov However, a key finding is that both epimers primarily induce the P450 enzymes that are more effective at oxidizing the (R)-epimer. nih.govcapes.gov.brnih.gov This results in the (R)-epimer of sulindac being more readily converted to the inactive sulfone metabolite than the (S)-epimer in both cell cultures and in vivo after the P450 system has been induced. nih.gov This differential effect suggests that while the (S)-epimer may have a higher affinity for inducing receptors like the aryl hydrocarbon receptor (AhR), the resulting enzymatic machinery preferentially metabolizes the (R)-epimer. nih.govoup.com
| Aspect | This compound | (S)-Sulindac | Reference |
|---|---|---|---|
| Substrate for Oxidation (Uninduced) | Oxidized by P450 system. | Oxidized at a rate ~2x higher than the (R)-epimer by uninduced rat liver microsomes. | nih.gov |
| Induction of P450 System | Induces P450 enzymes. | Greater capacity to induce the P450 system than the (R)-epimer. | nih.govnih.gov |
| Outcome of Induction | Both epimers primarily increase the expression of enzymes that more readily oxidize this compound to sulindac sulfone. | nih.govcapes.gov.brresearchgate.net | |
| Major Oxidizing P450 Enzymes | Rat & Human CYP1A2, Rat CYP1A1, Human CYP1B1 | Human CYP1A2 appears most active. | nih.gov |
Oxidation to Sulfone Metabolite
Role of Microsomal Cytochrome P450 System
Comparative Preclinical Pharmacokinetics of (R)- vs. (S)-Epimers
Sulindac exists as a chiral compound with two enantiomers, this compound and (S)-Sulindac. Preclinical studies in rats have revealed stereoselective differences in their pharmacokinetic profiles. nih.gov Following administration of the individual epimers, both this compound and (S)-Sulindac are metabolized to sulindac sulfide and sulindac sulfone. nih.gov However, the ratio of these metabolites differs significantly depending on the parent epimer. When rats were treated with this compound, the plasma ratio of sulindac sulfone to sulindac sulfide was found to be more than double that observed after treatment with (S)-Sulindac. nih.gov
Specifically, the ratio of sulindac sulfone to sulindac sulfide in plasma was 2.35 ± 0.19 in rats administered this compound, compared to 1.25 ± 0.49 in those given (S)-Sulindac. nih.gov This suggests a preferential oxidation of this compound to the inactive sulfone metabolite. nih.gov Interestingly, both epimers were found to induce the activity of cytochrome P450 (P450) enzymes, which are involved in their metabolism. However, both (R)- and (S)-Sulindac primarily increase the expression of enzymes that oxidize this compound. nih.gov
The active metabolite, sulindac sulfide, was detected in the plasma of rats fed either epimer. nih.gov The reduction of (S)-Sulindac to sulindac sulfide is known to be catalyzed by methionine sulfoxide reductase A (MsrA). nih.gov While the specific enzyme responsible for the reduction of the (R)-epimer is still under investigation, preliminary data suggest it may be MsrB1, a selenoprotein. nih.gov
Table 1: Comparative Metabolite Ratios of (R)- and (S)-Sulindac in Rat Plasma
| Epimer Administered | Mean Ratio of Sulindac Sulfone to Sulindac Sulfide (± SEM) |
| This compound | 2.35 ± 0.19 |
| (S)-Sulindac | 1.25 ± 0.49 |
Data sourced from studies in rats. nih.gov
Enterohepatic Recirculation Dynamics in Animal Models
Sulindac and its primary metabolites, sulindac sulfide and sulindac sulfone, undergo extensive enterohepatic circulation in animal models. e-lactancia.orgdrugs.com This process of excretion into the bile, followed by reabsorption from the intestine, contributes to sustained plasma levels of the drug. e-lactancia.org Studies in animals have demonstrated that the parent drug, sulindac, and its sulfone metabolite undergo more extensive recirculation compared to the active sulfide metabolite. drugs.com
Preclinical Tissue Distribution and Barrier Permeation
Preclinical studies in rats have confirmed that sulindac can cross the placental barrier. e-lactancia.orgnih.gov Following administration to pregnant rats, sulindac and its metabolites are detectable in fetal tissues. iarc.fr However, the transfer is not absolute, with fetal plasma concentrations being considerably lower than maternal plasma concentrations. drugs.com Specifically, concentrations in the placenta and the fetus were found to be less than 25% and 5%, respectively, of the systemic plasma concentrations in the mother rat. drugs.com This indicates a limited but definite passage of the drug and its metabolites to the fetus in this animal model.
Sulindac and its metabolites are secreted into the milk of lactating rats. e-lactancia.orgiarc.fr The concentrations of sulindac and its sulfide and sulfone metabolites found in rat milk were approximately 10-20% of the corresponding plasma levels. drugs.comiarc.fr This demonstrates that the mammary gland is a route of excretion for sulindac in this species, leading to potential exposure of nursing offspring. The sulfone metabolite of sulindac has been shown to inhibit mammary carcinogenesis in rats. nih.gov
The ability of this compound to penetrate the blood-brain barrier (BBB) has been investigated in animal models. Studies in rats have shown that sulindac does penetrate the BBB, although to a limited extent. drugs.comnih.gov Brain concentrations of sulindac did not exceed 4% of those found in the plasma. drugs.com Sulindac, sulindac sulfone, and sulindac sulfide have all been detected in the brain tissue of rats following administration of either the (R)- or (S)-epimer, albeit at lower concentrations than in plasma. nih.gov The limited penetration is a common characteristic of many non-steroidal anti-inflammatory drugs. core.ac.uknih.gov
Mammary Gland Secretion in Rodents
Plasma Protein Binding Characteristics in Animal Systems
Sulindac and its metabolites are extensively bound to plasma proteins in animals. e-lactancia.org This high degree of protein binding is a significant pharmacokinetic characteristic. nih.gov The primary binding protein in plasma is albumin, which typically binds acidic and neutral compounds. turkupetcentre.net While specific quantitative data for this compound binding in various animal species is not detailed in the provided search results, the general principle of high plasma protein binding for sulindac is well-established. e-lactancia.orgnih.gov The extent of plasma protein binding can influence the distribution and elimination of a drug, as generally only the unbound fraction is available to exert pharmacological effects and to be cleared from the body. sygnaturediscovery.com
Pharmacokinetic Studies of Prodrug Forms and Derivatives (e.g., Phospho-Sulindac) in Animal Models
The development of prodrugs and derivatives of this compound is a key strategy to alter its pharmacokinetic profile, potentially enhancing efficacy and modifying its distribution. Preclinical studies in animal models have been crucial in characterizing these novel compounds, with a significant focus on Phospho-sulindac.
Research into Phospho-sulindac (PS; OXT-328) in mouse models shows that following oral administration, it is rapidly absorbed and metabolized. nih.gov In mice given an oral dose of PS, the compound is hydrolyzed, releasing sulindac, which then generates its main metabolites: sulindac sulfide (SSide) and sulindac sulfone (SSone). nih.govnih.gov Studies comparing equimolar doses of Phospho-sulindac and conventional sulindac revealed significant differences in their pharmacokinetic profiles. nih.gov
For Phospho-sulindac, sulindac was the primary metabolite detected in plasma, with a maximum concentration (Cmax) of 234 µM reached at a Tmax of 2 hours. nih.gov The half-life (t½) of this sulindac metabolite was 3.5 hours. nih.gov Sulindac sulfone followed a similar pattern but had a much lower Cmax and a notably prolonged half-life of 19.9 hours. nih.gov A key finding is that while PS is extensively metabolized systemically, a large proportion (71%) was found to remain intact in the gastroduodenal wall of mice, which may account for its distinct gastrointestinal profile. nih.gov
The table below summarizes the pharmacokinetic parameters of the principal metabolites following the administration of Phospho-sulindac compared to conventional sulindac in mice. nih.gov
Pharmacokinetic Parameters of Metabolites after Oral Administration of Phospho-Sulindac vs. Sulindac in Mice
| Parameter | Metabolite | Value from Phospho-Sulindac | Value from Conventional Sulindac |
|---|---|---|---|
| Cmax (µM) | Sulindac | 234 | - |
| Sulindac Sulfide | - | - | |
| Sulindac Sulfone | - | - | |
| Tmax (h) | Sulindac | 2 | 24 |
| Sulindac Sulfide | - | - | |
| Sulindac Sulfone | 2 | 24 | |
| t½ (h) | Sulindac | 3.5 | - |
| Sulindac Sulfide | - | - | |
| Sulindac Sulfone | 19.9 | 3.2 | |
| AUC₀₋₂₄h (µM*h) | Sulindac | 707 | 2697 |
| Sulindac Sulfide | 632 | - | |
| Sulindac Sulfone | 673 | 357 |
Note: Dashes (-) indicate data not specified in the provided source material. Data derived from studies in mice. nih.gov
Further research has explored how to modify the pharmacokinetics of Phospho-sulindac. One study investigated the co-administration of curcumin (B1669340) with PS in mice. spandidos-publications.com The results showed that curcumin significantly improved the pharmacokinetic profile of PS. spandidos-publications.com When PS was co-administered with curcumin, the peak plasma levels (Cmax) of the main metabolite, sulindac, increased by as much as 70% compared to the administration of PS alone. spandidos-publications.com
The route of administration also significantly impacts the pharmacokinetic profile. A study using a topical hydrogel formulation of Phospho-sulindac on mice with skin tumor xenografts found high levels of the intact prodrug within the tumors themselves one hour after application. spandidos-publications.com In contrast, intact PS was undetectable in the blood of these animals, where sulindac was the main metabolite found, albeit at levels seven times lower than those observed after oral administration. spandidos-publications.com
Other derivatives have also been developed. Sulindac sulfide amide (SSA), a derivative of sulindac sulfide, was designed to have negligible activity against cyclooxygenase (COX) enzymes. mdpi.com This N,N-dimethylethyl amide derivative was found to be more potent in inhibiting the growth of breast cancer cells in vitro and reducing tumorigenesis in rat models compared to its parent compound. mdpi.com The metabolic stability of these derivatives is a critical factor, with studies indicating that the hydrolysis of phospho-NSAIDs is significantly influenced by enzymes like carboxylesterase Ces1c. researchgate.net The hydrolysis of phospho-NSAIDs in wild-type mouse plasma was found to be 6 to 530 times higher than in the plasma of mice lacking the Ces1c enzyme. researchgate.net
Molecular Mechanisms and Cellular Signaling Pathways of R Sulindac and Its Metabolites Preclinical Focus
Cyclooxygenase-Independent Modulations
Emerging evidence highlights that the biological activities of (R)-Sulindac and its metabolites extend beyond the inhibition of cyclooxygenase (COX) enzymes. These alternative mechanisms are pivotal to its broader pharmacological profile.
Cyclic GMP/PKG Signaling Pathway Activation
This compound and its metabolites have been shown to activate the cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG) signaling pathway, a key regulator of various cellular functions.
Preclinical studies have demonstrated that sulindac (B1681787) and its derivatives can inhibit specific cGMP-degrading phosphodiesterases (PDEs). mdpi.comnih.govaacrjournals.org Notably, sulindac sulfide (B99878), a metabolite, displays inhibitory activity against PDE2, PDE5, and PDE10. nih.govaacrjournals.org The inhibition of these enzymes prevents the breakdown of cGMP, leading to its accumulation within the cell. mdpi.comresearchgate.net Research indicates that PDE5 is often overexpressed in tumor cells compared to normal cells, making it a selective target. aacrjournals.organserpress.org For instance, sulindac sulfide has been found to inhibit recombinant PDE5 at concentrations that are comparable to those that inhibit the growth of colorectal cancer cells. anserpress.org The non-COX inhibitory sulfone metabolite of sulindac also inhibits cGMP PDE activity. mdpi.comaacrjournals.org Newer, non-COX inhibitory derivatives of sulindac have been specifically designed to enhance cGMP PDE inhibitory activity, with some showing selectivity for PDE5 and/or PDE10. mdpi.comanserpress.organserpress.org
Table 1: Inhibition of cGMP Phosphodiesterases by Sulindac Metabolites and Derivatives
| Compound | Targeted PDE Isozymes | Effect on Cancer Cell Growth | Reference |
|---|---|---|---|
| Sulindac Sulfide | PDE2, PDE5, PDE10 | Inhibits growth of various cancer cell lines | nih.govaacrjournals.org |
| Sulindac Sulfone (Exisulind) | cGMP PDEs (e.g., PDE5) | Inhibits growth of various cancer cell lines | mdpi.comaacrjournals.orgoncotarget.com |
| ADT-061 | PDE10 | Potently inhibits growth of PDE10-expressing CRC cells | anserpress.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The inhibition of cGMP-specific PDEs by sulindac metabolites leads to a significant increase in intracellular cGMP levels. mdpi.comaacrjournals.orgresearchgate.net This elevation in cGMP subsequently activates its primary downstream effector, protein kinase G (PKG). mdpi.comresearchgate.net The activation of the cGMP/PKG signaling cascade is a critical event that has been strongly associated with the anticancer activities of sulindac and its derivatives in numerous preclinical models. mdpi.comresearchgate.net Studies have shown that activation of PKG can induce cell cycle arrest and apoptosis in cancer cells. mdpi.com The protective effect of sulindac in retinal pigmented epithelial cells against oxidative damage also involves the activation of PKG. pnas.org
Inhibition of cGMP Phosphodiesterases (PDE2, PDE5, PDE10)
Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades
This compound and its metabolites also exert significant influence over the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.
Table 2: Effects of Sulindac Metabolites on MAPK Signaling Pathways
| Compound | Effect on ERK1/2 Phosphorylation | Effect on JNK Phosphorylation | Cell Line(s) | Reference |
|---|---|---|---|---|
| Sulindac Sulfide | Inhibition | Activation | HCT116, HT29, SW480 | aacrjournals.org |
| Sulindac Sulfone | Inhibition | Activation | HCT116 | aacrjournals.org |
This table is interactive. You can sort and filter the data by clicking on the column headers.
In contrast to their effect on ERK1/2, sulindac metabolites have been found to activate the c-Jun NH2-terminal kinase (JNK) pathway by increasing its phosphorylation. aacrjournals.org The activation of JNK, a stress-activated protein kinase, is another critical component of the apoptotic response induced by these compounds. aacrjournals.orgnih.gov The activation of the JNK pathway by sulindac metabolites often precedes the onset of apoptosis. nih.gov It is believed that the activation of PKG, resulting from PDE inhibition, can lead to the phosphorylation and activation of JNK. aacrjournals.org This activation of JNK is transient, in contrast to the sustained inhibition of ERK1/2. aacrjournals.org
Inhibition of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Phosphorylation
Modulation of Wnt/Beta-Catenin Signaling Pathway
This compound and its metabolites have been shown in preclinical models to modulate the Wnt/β-catenin signaling pathway, a critical cascade in cellular development and homeostasis that is frequently dysregulated in cancer. nih.govdovepress.com The central event in this pathway is the regulation of the protein β-catenin. dovepress.com In the absence of Wnt signaling, a "destruction complex" phosphorylates β-catenin, marking it for degradation. dovepress.com When the pathway is activated, this complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. dovepress.commdpi.com
Down-regulation of Beta-Catenin Protein Expression
Preclinical research consistently demonstrates that this compound and its metabolites lead to a reduction in β-catenin protein levels in cancer cells. nih.govnih.gov This down-regulation has been observed in various cancer cell lines, including colon, lung, and breast cancer. nih.gov Studies show that sulindac can suppress β-catenin expression at both the mRNA and protein levels. nih.gov By decreasing the available pool of β-catenin, this compound effectively inhibits its nuclear accumulation and subsequent transcriptional activity on target genes like cyclin D1 and c-myc, which are involved in cell proliferation. nih.govnih.govnih.gov This suppression of β-catenin is considered a key aspect of this compound's anti-proliferative effects. nih.gov
Inhibition of Ras/Raf/MAPK Pathway Activity
The Ras/Raf/MAPK (mitogen-activated protein kinase) pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. It is one of the most frequently mutated pathways in human cancers. Preclinical studies have identified this pathway as a target of this compound's active metabolite, sulindac sulfide. nih.govaacrjournals.org
Effects on Oncogenic Ha-Ras Mediated Transformation
Research using focus formation assays has shown that sulindac sulfide specifically inhibits cellular transformation driven by the oncogenic form of Ha-Ras. nih.govnih.gov This inhibitory effect appears to be selective, as transformation mediated by other oncogenes like v-Src was not affected. nih.govnih.gov The proposed mechanism involves the direct inhibition of Ras-mediated signaling. nih.gov Sulindac sulfide has been reported to block the interaction between the p21Ras protein and its key effector, Raf kinase. aacrjournals.org This disruption prevents the downstream activation of the MAPK cascade, thereby suppressing the transformative potential of oncogenic Ras. aacrjournals.orgaacrjournals.org The inhibitory effect of sulindac appears to be more pronounced in cancers that harbor Ras mutations. researchgate.netaacrjournals.org
Nuclear Factor-Kappa B (NF-κB) Pathway Inhibition
The Nuclear Factor-Kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its constitutive activation is a common feature in many cancers, helping to promote a pro-tumorigenic environment. aacrjournals.org this compound and its metabolites have been shown to inhibit the NF-κB pathway. clinicaleducation.orgnih.govcapes.gov.br The mechanism of inhibition involves targeting the IκB kinase beta (IKKβ). nih.govcapes.gov.br IKKβ is essential for activating the NF-κB pathway by phosphorylating the inhibitor of κB (IκB), which marks it for degradation and allows NF-κB to translocate to the nucleus. nih.gov By decreasing IKKβ kinase activity, sulindac prevents NF-κB activation. clinicaleducation.orgnih.gov This inhibition of the NF-κB pathway is considered to contribute to both the anti-inflammatory and growth-inhibitory properties of sulindac. nih.gov However, some studies under different experimental conditions have reported a paradoxical activation of NF-κB signaling by sulindac sulfide in certain colon cancer cell lines, suggesting the drug's effect on this pathway can be context-dependent. nih.gov
Retinoid X Receptor Alpha (RXRα) Binding and Autophagy Induction
A distinct mechanism of action for this compound involves its interaction with the Retinoid X Receptor Alpha (RXRα), a type of nuclear receptor that regulates gene expression related to cell growth and differentiation. nih.govnih.gov
This compound has been identified as a ligand that binds directly to RXRα. nih.govnih.govfrontiersin.org This binding is crucial for some of the compound's anti-cancer effects. nih.gov Studies have shown that sulindac's interaction with RXRα can inhibit the receptor's non-genomic functions, such as its ability to activate the pro-survival PI3K/AKT signaling pathway. nih.gov Furthermore, the binding of sulindac to RXRα has been linked to the induction of autophagy, a cellular process of "self-eating" that can lead to programmed cell death in cancer cells. nih.govresearchgate.net This induction of autophagy appears to be a key step leading to apoptosis in certain neuronal cells. nih.govresearchgate.net A novel sulindac analog, K-80003, was specifically designed to have a higher affinity for RXRα without inhibiting COX enzymes, demonstrating enhanced potency in inhibiting RXRα-dependent signaling and tumor growth in preclinical models. nih.gov
Interactive Data Table: Effects of this compound and Metabolites on Signaling Pathways
| Pathway | Key Protein Target | Effect of this compound/Metabolites | Downstream Consequence |
| Wnt/β-Catenin | β-Catenin | Down-regulation of expression nih.govnih.govfrontiersin.org | Inhibition of TCF/LEF target gene transcription (e.g., Cyclin D1, c-myc) nih.govnih.gov |
| cGMP PDE nih.gov | Inhibition by sulindac sulfide nih.gov | Increased cGMP, PKG activation, β-catenin degradation nih.govaacrjournals.org | |
| Ras/Raf/MAPK | Ha-Ras | Inhibition of oncogenic transformation nih.govnih.gov | Reduced Ras/Raf-dependent transactivation nih.gov |
| NF-κB | IKKβ | Inhibition of kinase activity nih.govcapes.gov.br | Prevention of NF-κB nuclear translocation and activation clinicaleducation.orgnih.gov |
| RXRα Signaling | RXRα | Direct binding nih.govnih.gov | Inhibition of PI3K/AKT signaling; Induction of autophagy nih.govnih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism/Modulation
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a crucial role in regulating cellular metabolism, proliferation, and differentiation by modulating gene expression. nih.gov There are three distinct subtypes: PPARα, PPARδ, and PPARγ. nih.gov Upon binding to a ligand, PPARs form a heterodimer with the retinoid X receptor and activate gene expression by binding to PPAR response elements. nih.gov
While some reports have been conflicting, sulindac sulfide, a metabolite of sulindac, has been shown to activate PPARγ. nih.gov In the pursuit of more potent and selective PPARγ agonists, a series of novel derivatives of sulindac sulfide have been synthesized. nih.govnih.gov Research has demonstrated that nonpolar and aromatic substitutions on the benzylidene ring, along with the retention of the carboxylic acid side chain, are crucial for optimal activity. nih.govnih.gov One such derivative, compound 24, exhibited an EC50 of 0.1 μM for inducing peroxisome proliferator response element (PPRE)-luciferase activity. nih.govnih.gov
Further studies confirmed the direct interaction of these derivatives with PPARγ. For instance, compound 24 was shown to displace a known PPARγ agonist, [3H]troglitazone, in a scintillation proximity assay, indicating direct binding to the receptor. nih.govnih.gov This compound also stimulated the binding of PPARγ to a PPRE-containing oligonucleotide and induced the expression of established PPARγ target genes, such as liver fatty-acid binding protein (L-FABP) and adipocyte fatty acid-binding protein (aP2). nih.govnih.gov These findings highlight the potential of sulindac derivatives as a unique class of PPARγ agonists. nih.gov
| Compound/Derivative | Mechanism | Key Findings |
| This compound Metabolite (Sulindac Sulfide) | PPARγ Agonism | Activates PPARγ, though reports have been conflicting. nih.gov |
| Novel Sulindac Sulfide Derivatives (e.g., Compound 24) | Potent PPARγ Agonism | EC50 of 0.1 μM for PPRE-luciferase induction; displaces [3H]troglitazone; induces PPARγ target genes (L-FABP, aP2). nih.govnih.gov |
Gamma-Secretase Modulator Activity and Notch1 Cleavage Inhibition
Gamma-secretase is a multi-subunit protease complex that plays a critical role in intramembrane proteolysis of various type I membrane proteins, including the amyloid precursor protein (APP) and the Notch1 receptor. acs.orgnih.gov Inhibition of γ-secretase has been a therapeutic target, particularly in Alzheimer's disease and some cancers. nih.govresearchgate.net However, broad inhibition can lead to toxicity due to the disruption of essential signaling pathways like Notch signaling. researchgate.netnih.govresearchgate.net
Sulindac sulfide has been identified as a γ-secretase modulator (GSM). nih.govresearchgate.net Unlike γ-secretase inhibitors (GSIs) that block the enzyme's activity altogether, GSMs allosterically modulate the enzyme to alter its cleavage of substrates. nih.gov Specifically, sulindac sulfide has been shown to inhibit the cleavage of Notch1 in triple-negative breast cancer (TNBC) cells. nih.govresearchgate.net This inhibition of Notch1 signaling is significant as the expression of Notch1 and its ligand Jagged1 is correlated with a poor prognosis in TNBC. nih.govresearchgate.net
Preclinical studies in TNBC models have demonstrated that sulindac sulfide significantly inhibits the growth of mammospheres, which are enriched in cancer stem cells. nih.govresearchgate.net In a transplantable mouse TNBC tumor model, sulindac sulfide demonstrated remarkable single-agent anti-tumor activity and led to the elimination of Notch1 protein expression in the tumors. nih.govresearchgate.net
A crucial aspect of sulindac sulfide's activity as a GSM is its selectivity. Importantly, it does not appear to inhibit Notch cleavage in T-cells, which is a significant advantage over many GSIs that can have adverse immunological effects. nih.govresearchgate.net This selective modulation of Notch1 signaling in cancer cells without affecting immune cells suggests that sulindac sulfide could be a promising therapeutic agent for TNBC, potentially in combination with immunotherapy. nih.govresearchgate.net
| Compound | Target | Effect in Cancer Cells (TNBC) | Effect on T-Cells |
| Sulindac Sulfide | γ-Secretase (Modulator) | Inhibits Notch1 cleavage, reduces mammosphere growth, eliminates tumor Notch1 expression. nih.govresearchgate.net | Does not inhibit Notch cleavage. nih.govresearchgate.net |
Influence on Sulfoxide (B87167) Reductase Activity and Protein Methionine Oxidation
The metabolism of sulindac involves the reduction of its sulfoxide group to the active sulfide metabolite. This process is catalyzed by sulfoxide reductases. Specifically, the methionine sulfoxide reductase (Msr) family of enzymes, which includes MsrA and MsrB, are involved. MsrA stereospecifically reduces the (S)-epimer of sulindac, while an enzyme in the mammalian liver, distinct from MsrB, reduces the (R)-epimer. nih.govresearchgate.netncats.io
Methionine residues in proteins are susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide. This oxidative damage can be repaired by MsrA and MsrB, which reduce methionine-S-sulfoxide and methionine-R-sulfoxide, respectively. nih.gov The ability of sulindac to interact with this system suggests a potential link between its metabolism and the cellular response to oxidative stress. nih.gov
Investigating Specificity Protein (Sp) Transcription Factors as Targets
Specificity protein (Sp) transcription factors, including Sp1, Sp3, and Sp4, are crucial for the expression of genes involved in cancer cell survival, proliferation, and angiogenesis. nih.govnih.gov These transcription factors are often overexpressed in various cancers and are considered non-oncogene addiction genes, making them attractive therapeutic targets. researchgate.net
Preclinical studies have revealed that the anticancer effects of sulindac and its metabolites are, in part, due to the downregulation of Sp transcription factors. nih.govnih.gov The growth inhibitory potency of sulindac and its metabolites in colon cancer cells follows the order of sulindac sulfide >> sulindac sulfone > sulindac. nih.govnih.gov
Treatment of colon cancer cells with sulindac sulfide leads to a significant downregulation of Sp1, Sp3, and Sp4 proteins. nih.govnih.gov This, in turn, results in the decreased expression of several Sp-regulated genes that are critical for cancer progression, including:
Survivin and Bcl-2: Anti-apoptotic proteins. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) and Cyclin D1: Involved in cell proliferation. nih.govnih.gov
p65 subunit of NFκB: A key regulator of inflammation and cell survival. nih.govnih.gov
Vascular Endothelial Growth Factor (VEGF): A critical factor in angiogenesis. nih.govnih.gov
The mechanism underlying this downregulation involves the induction of reactive oxygen species (ROS) by sulindac sulfide. This leads to a decrease in the level of microRNA-27a (miR-27a), which in turn upregulates the Sp-repressor ZBTB10, ultimately leading to the downregulation of Sp proteins. nih.gov These findings suggest that a key component of the chemotherapeutic effect of sulindac in colon cancer is mediated by its metabolite, sulindac sulfide, through the targeting of Sp transcription factors. nih.govnih.gov
Mechanisms of Oxidative Stress Protection in Normal Cells
A noteworthy characteristic of sulindac and its enantiomers is their differential effect on normal versus cancer cells, particularly in the context of oxidative stress. Both the (R)- and (S)-epimers of sulindac can protect normal lung cells against oxidative damage. ncats.ioresearchgate.net This protective effect is independent of its well-known cyclooxygenase (COX) inhibitory activity. nih.gov
Studies have shown that sulindac can initiate a pharmacological preconditioning response in normal cells, similar to ischemic preconditioning. nih.gov This has been observed in the protection of cardiac myocytes against hypoxia/reoxygenation-induced cell death and in retinal pigmented epithelial (RPE) cells against oxidative damage. nih.govresearchgate.net This protective mechanism may involve the modulation of Wnt/β-catenin signaling, which promotes proliferation, while simultaneously inhibiting TGFβ signaling, which can lead to apoptosis. nih.govresearchgate.net
In contrast to its protective role in normal cells, sulindac enhances the killing of cancer cells under conditions of oxidative stress. researchgate.net This selective protection of normal cells while sensitizing cancer cells to oxidative damage underscores a potentially valuable therapeutic window.
Apoptosis Induction Pathways in Cancer Cells
This compound and its metabolites, particularly sulindac sulfide, are known to induce apoptosis in various cancer cell types through multiple pathways. nih.govaacrjournals.orgresearchgate.net This pro-apoptotic activity is a key component of its antitumor effects.
One of the primary mechanisms involves the engagement of the extrinsic or death receptor pathway. Sulindac sulfide has been shown to upregulate the expression of Death Receptor 5 (DR5) in colon and prostate cancer cell lines. nih.gov This upregulation is specific to DR5, with no significant effect on other death receptors like DR4, Fas, or TNF receptor 1. nih.gov The increased expression of DR5 leads to the activation of the proximal caspase-8, initiating the apoptotic cascade. nih.govaacrjournals.org
In addition to the death receptor pathway, sulindac sulfide also activates the intrinsic or mitochondrial pathway of apoptosis. aacrjournals.org This involves the activation of caspase-9 and the pro-apoptotic protein Bax. nih.govaacrjournals.org The engagement of both the extrinsic and intrinsic pathways is further supported by the finding that selective inhibitors of either caspase-8 or caspase-9 can attenuate sulindac-induced apoptosis. aacrjournals.org
Furthermore, sulindac sulfide has been found to induce the expression of melanoma differentiation-associated gene-7/interleukin-24 (MDA-7/IL-24), a member of the TGF-β superfamily with pro-apoptotic and antitumorigenic activities. researchgate.net The induction of MDA-7/IL-24 correlates with the extent of apoptosis in various cancer cell lines, suggesting its critical role in mediating the apoptotic effects of sulindac sulfide. researchgate.net
The combination of sulindac sulfide with other agents can enhance its apoptotic effects. For instance, co-administration with a small-molecule Bcl-2 inhibitor or with TRAIL (the ligand for DR4 and DR5) can circumvent resistance to apoptosis in cancer cells that overexpress the anti-apoptotic protein Bcl-2. aacrjournals.org
| Apoptosis Pathway | Key Molecules/Events | Cancer Cell Types |
| Extrinsic (Death Receptor) Pathway | Upregulation of DR5, activation of caspase-8. nih.govaacrjournals.org | Colon, Prostate. nih.gov |
| Intrinsic (Mitochondrial) Pathway | Activation of caspase-9, Bax. nih.govaacrjournals.org | Colon. aacrjournals.org |
| MDA-7/IL-24 Pathway | Induction of MDA-7/IL-24 expression. researchgate.net | Prostate, Breast, Renal, Stomach. researchgate.net |
Cell Cycle Regulation and Arrest in Cancer Cells
This compound and its primary active metabolite, sulindac sulfide, have been shown in preclinical studies to exert significant effects on cell cycle progression in various cancer cell lines, often leading to cell cycle arrest at different phases. This regulation is a key component of their anti-proliferative activity.
In several cancer models, sulindac and its derivatives induce cell cycle arrest, which is a crucial mechanism of their anti-tumor effects. nih.gov For instance, in human breast cancer MCF-7 cells, sulindac has been observed to cause a dose-dependent arrest in the G1 phase of the cell cycle, accompanied by a reduction in the S phase population. frontiersin.orgspandidos-publications.com Similarly, in ovarian cancer cells, sulindac treatment leads to a G1 phase arrest. nih.govfrontiersin.org This G1 arrest is associated with the modulation of key regulatory proteins, including the downregulation of cyclin D1, CDK4, and CDK6. frontiersin.org
In contrast, other studies have reported a G2/M phase arrest induced by sulindac sulfide. In prostate cancer cell lines DU145 and PC-3, treatment with sulindac sulfide resulted in a twofold increase in the fraction of cells in the G2/M phase. researchgate.net This G2/M arrest is linked to the downregulation of several critical proteins involved in the G2/M checkpoint, such as Cdc25C, Cdc2, cyclin B1, and cyclin B2. researchgate.net Concurrently, an upregulation of the cyclin-dependent kinase inhibitor p21 has been observed. researchgate.net The induction of GADD45α and GADD45γ by sulindac sulfide is also implicated in this process, as these proteins can inhibit the kinase activity of the Cdc2-cyclin B complex, thereby preventing the transition from G2 to M phase. researchgate.net In pharyngeal cancer cells, sulindac has also been found to induce arrest in the G2/M phase.
The retinoblastoma tumor suppressor protein (Rb) and the cyclin-dependent kinase inhibitor p21waf1/cip1 are also involved in sulindac sulfide-induced cell cycle arrest in mouse embryonic fibroblasts. nih.gov Interestingly, cells deficient in p21 or Rb have shown increased susceptibility to cell death induced by sulindac sulfide, suggesting that the compound may selectively target cells with compromised cell cycle checkpoints. nih.gov
The table below summarizes the effects of this compound and its metabolites on cell cycle regulation in different cancer cell lines.
| Cell Line | Compound | Effect on Cell Cycle | Key Molecular Targets |
| MCF-7 (Breast Cancer) | Sulindac | G1 arrest, reduced S phase | Not specified in provided text |
| Ovarian Cancer Cells (MES, OVCAR5) | Sulindac | G1 arrest | Downregulation of CDK4, CDK6, Cyclin D1 |
| DU145, PC-3 (Prostate Cancer) | Sulindac Sulfide | G2/M arrest | Downregulation of Cdc25C, Cdc2, Cyclin B1, Cyclin B2; Upregulation of p21; Induction of GADD45α, GADD45γ |
| Pharyngeal Cancer Cells (FaDu) | Sulindac | G2/M arrest | Not specified in provided text |
| Mouse Embryonic Fibroblasts | Sulindac Sulfide | Cell cycle arrest | Mediated by Rb and p21waf1/cip1 |
| HT-29 (Colon Adenocarcinoma) | Sulindac, Sulindac Sulfide | G0/G1 accumulation | Reduction in level and activity of several cyclin-dependent kinases |
| Laryngeal Cancer Cells (Tu212, Tu686) | Sulindac | G1/S block | Downregulation of CyclinD1, c-Myc |
Chemopreventive Actions Independent of Prostaglandin (B15479496) Synthetase Inhibition
A significant body of preclinical evidence indicates that the chemopreventive effects of this compound and its metabolites are not solely dependent on the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis. mdpi.comsemanticscholar.orgtandfonline.comnih.gov This is particularly highlighted by the activity of the sulindac sulfone metabolite, which lacks significant COX-inhibitory capacity but still demonstrates potent anticancer effects. semanticscholar.orgnih.gov
Several COX-independent mechanisms have been proposed and investigated:
Inhibition of cGMP Phosphodiesterase (PDE): One of the most well-documented COX-independent mechanisms is the inhibition of cyclic guanosine monophosphate (cGMP) phosphodiesterases. mdpi.comnih.gov Sulindac metabolites, including the sulfide and sulfone forms, have been shown to inhibit cGMP PDE activity. mdpi.comaacrjournals.orgaacrjournals.org This inhibition leads to an increase in intracellular cGMP levels, which in turn activates cGMP-dependent protein kinase (PKG) signaling. mdpi.comnih.govaacrjournals.org The activation of this pathway is associated with the induction of apoptosis in tumor cells. mdpi.comnih.govnih.gov Specifically, PDE5 has been identified as a key isozyme that is often overexpressed in tumor cells and is selectively inhibited by sulindac sulfide. nih.govaacrjournals.orgnih.gov This selective inhibition may account for the tumor-specific apoptotic effects observed. mdpi.com
Modulation of Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: this compound and its metabolites have been reported to interact with PPARs, a family of nuclear receptors. Some studies have suggested that sulindac can act as a repressor of PPARδ, a receptor implicated in colon carcinogenesis. pnas.org The nonsteroidal anti-inflammatory drug was found to potentially inhibit PPARδ function, which could contribute to its chemopreventive effects. pnas.org However, other research indicates that PPARδ is not a major mediator of sulindac-induced apoptosis. pnas.org There are also reports of sulindac sulfide activating PPARγ. acs.org The precise role of PPAR modulation in the anticancer activity of sulindac remains an area of active investigation.
Downregulation of Specificity Protein (Sp) Transcription Factors: Sulindac sulfide has been shown to decrease the levels of Sp1, Sp3, and Sp4 proteins in colon cancer cells. nih.gov These transcription factors are crucial for the expression of numerous genes involved in cell growth, survival, and angiogenesis, such as VEGF, survivin, EGFR, and bcl-2. nih.gov The downregulation of Sp transcription factors by sulindac sulfide represents another COX-independent mechanism contributing to its anticancer properties. nih.gov This effect appears to be specific to the sulfide metabolite, as sulindac and sulindac sulfone did not alter Sp protein levels at concentrations that inhibited cell proliferation. nih.gov
Inhibition of β-catenin Signaling: Sulindac and its metabolites have been observed to downregulate the expression of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. tandfonline.comaacrjournals.org This effect is considered to be COX-independent, as the non-COX-inhibitory sulfone metabolite also reduces nuclear β-catenin levels. tandfonline.com The attenuation of β-catenin signaling by sulindac is linked to the induction of apoptosis. aacrjournals.org
Inhibition of STAT3 Signaling: In head and neck squamous cell carcinoma, sulindac has been shown to downregulate the activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Oncogenic STAT3 signaling promotes the expression of target genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. nih.gov
The table below provides a summary of the key COX-independent mechanisms of this compound and its metabolites.
| Mechanism | Key Molecules Involved | Outcome |
| cGMP Phosphodiesterase (PDE) Inhibition | cGMP, PDE5, PKG | Increased intracellular cGMP, activation of PKG signaling, induction of apoptosis |
| PPAR Signaling Modulation | PPARδ, PPARγ | Repression of PPARδ activity, activation of PPARγ (conflicting reports) |
| Specificity Protein (Sp) Transcription Factor Downregulation | Sp1, Sp3, Sp4, VEGF, survivin, EGFR, bcl-2 | Decreased expression of genes involved in cell growth, survival, and angiogenesis |
| β-catenin Signaling Inhibition | β-catenin | Downregulation of β-catenin expression, induction of apoptosis |
| STAT3 Signaling Inhibition | STAT3, Cyclin D1, Bcl-2 | Downregulation of activated STAT3, inhibition of cell proliferation and survival |
Structure Activity Relationship Sar Studies of R Sulindac and Its Analogues
Impact of Sulfoxide (B87167) Chirality on Biological Activity and Metabolism
Sulindac (B1681787) is a prodrug that possesses a chiral sulfoxide center, existing as a racemic mixture of (R)- and (S)-epimers. researchgate.netnih.govnih.gov The chirality at this sulfur atom significantly influences the metabolism and biological properties of the compound. researchgate.netnih.gov In vivo, sulindac undergoes metabolic reduction to the active sulindac sulfide (B99878) and oxidation to the inactive sulindac sulfone. nih.govnih.govresearchgate.net
Modifications of the Indene (B144670) Ring System
The indene ring system is a critical component of the sulindac scaffold, and modifications to this part of the molecule have profound effects on its biological activity. quizlet.comresearchgate.net The isosteric replacement of an indole (B1671886) ring, as seen in indomethacin (B1671933), with the indene ring system was a key step in the development of sulindac. quizlet.com
Fluorine Substitutions: Effects on Analgesic Activity and Receptor Binding
The fluorine atom at the 5-position of the indene ring is a key feature of the sulindac molecule. quizlet.com Research has shown that this fluorine substitution is essential for the binding and regulation of peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netlookchem.comresearchgate.netnih.gov Sulindac derivatives lacking this fluorine atom fail to bind to or activate PPARγ. lookchem.com This highlights the critical role of the electronic properties conferred by the fluorine atom in the interaction with this specific receptor. The presence of the 5-fluoro group has been a consistent element in analogues designed to retain or enhance certain biological activities. nih.govacs.org For instance, in the development of COX-1 selective inhibitors based on the (E)-2′-des-methyl-sulindac sulfide scaffold, the 5-fluoro group was often maintained, although its replacement with a methoxy (B1213986) group was also explored and found to improve COX-1 inhibition in some cases. researchgate.net
Benzylidene Moiety Modifications and Conformational Preferences
The benzylidene moiety of (R)-Sulindac offers significant opportunities for structural modification to modulate its biological activity. The geometry of the double bond and the substitution pattern on the phenyl ring are key determinants of potency and receptor selectivity.
Comparative Potency and Selectivity of Z- vs. E-Isomers
The stereochemistry of the benzylidene double bond, designated as Z or E, plays a crucial role in the biological activity of sulindac and its analogues. lookchem.comnih.gov Sulindac and its active sulfide metabolite naturally exist in the Z configuration. lookchem.comacs.org Isomerization from the Z to the E configuration can significantly impact activity. For instance, in the case of sulindac sulfide, changing the geometry from Z to E markedly reduces its potency against COX-1 and almost completely abolishes its inhibition of COX-2. nih.gov
However, in the context of PPARγ activation, the Z configuration appears to be advantageous for selectivity. researchgate.netlookchem.comresearchgate.netnih.gov Studies on sulindac derivatives have revealed that the Z-isomers are selective activators of PPARγ, whereas the corresponding E-isomers may also activate PPARα, leading to a loss of selectivity. lookchem.com This selectivity is desirable to avoid potential side effects associated with PPARα activation. lookchem.com The altered stereochemistry in 2′-des-methyl derivatives, which predominantly exist as the E-isomer, has provided a unique scaffold for developing novel PPARγ agonists. acs.org
Influence of Meta-Substitution on PPARγ Binding and Transactivation
Research has demonstrated that substitutions on the benzylidene ring, particularly at the meta-position, can enhance PPARγ binding and transactivation. researchgate.netlookchem.comresearchgate.netnih.gov This finding has been a guiding principle in the design of novel sulindac derivatives with potential anti-diabetic properties. researchgate.netnih.gov
For example, a derivative featuring a benzyloxy group at the meta-position of the benzylidene ring, combined with the Z configuration of the double bond (compound 6b), showed beneficial properties. researchgate.netnih.gov While it was a weak inducer of adipogenesis and PPARγ-targeted gene expression compared to the full agonist rosiglitazone, it significantly improved glucose tolerance in a diabetic mouse model without the associated toxicity to bone formation. researchgate.netlookchem.comnih.gov This suggests that meta-substitution can lead to partial PPARγ agonism, offering a potentially safer therapeutic profile.
Table 1: Influence of Benzylidene Moiety Modifications on PPARγ Activity This is an interactive table. Click on the headers to sort the data.
| Compound/Modification | Configuration | Substitution | Effect on PPARγ | Reference |
|---|---|---|---|---|
| Sulindac Derivative | Z-isomer | Meta-substitution | Beneficial for binding and transactivation | researchgate.netnih.gov |
| Sulindac Derivative | Z-isomer | None specified | Endowed selectivity for PPARγ activation | lookchem.comresearchgate.net |
| Compound 6b | Z-isomer | Benzyloxy meta-substitution | Weakly induced adipogenesis, improved glucose tolerance | researchgate.netnih.gov |
| 2'-des-methyl sulindac sulfide | E-isomer | Varied | Scaffold for novel PPARγ agonists | acs.org |
| 11Z vs 11E | Z and E | Methyl at meta-position | Both activated and bound to PPARγ | lookchem.com |
Carboxyl Moiety Alterations and COX-Independent Activity Enhancement
The carboxylic acid group of sulindac is essential for its COX-inhibitory activity, forming a critical interaction with arginine 120 in the active site of both COX-1 and COX-2. semanticscholar.org However, there is substantial evidence that many of the anticancer effects of sulindac and its metabolites are independent of COX inhibition. tandfonline.comaacrjournals.orgnih.govmdpi.comnih.gov This has led to the strategic modification of the carboxyl moiety to reduce or eliminate COX activity while enhancing these alternative, COX-independent mechanisms. tandfonline.commdpi.com
Replacing the negatively charged carboxyl group with other functionalities, such as an amide, can significantly attenuate or abolish COX inhibition. nih.govtandfonline.commdpi.com For example, the creation of sulindac sulfide amide (SSA) by replacing the carboxyl group with a dimethylaminoethyl-amide moiety effectively blocked the compound's ability to inhibit COX-1 and COX-2. mdpi.com Despite this lack of COX inhibition, SSA showed enhanced potency in inhibiting the growth of breast cancer cells and inducing apoptosis. mdpi.com Similarly, sulindac benzylamine, where the carboxylate is replaced by an ethylbenzylamine group, is a potent inhibitor of colon tumor cell growth that acts through a COX-independent mechanism involving the inhibition of cyclic-GMP phosphodiesterase (PDE). tandfonline.com
These findings underscore a crucial SAR principle: the acidic carboxyl group is a key determinant for COX inhibition, and its modification or replacement is a viable strategy for developing sulindac-based anticancer agents with improved safety profiles by avoiding the side effects associated with chronic COX inhibition. semanticscholar.orgtandfonline.comnih.govmdpi.com
Design and Evaluation of Amide and Amine Derivatives for Anticancer Activity
The modification of the carboxylic acid group of sulindac sulfide into amide and amine derivatives has been a key strategy to uncouple its anti-inflammatory and anticancer activities. researchgate.netnih.gov The rationale behind this approach is that the carboxylate moiety is crucial for binding to and inhibiting COX enzymes, which is responsible for the gastrointestinal toxicity associated with long-term use of nonsteroidal anti-inflammatory drugs (NSAIDs). aacrjournals.orgmdpi.com By replacing this group, it is possible to reduce or eliminate COX inhibition while potentially enhancing or retaining anticancer effects through COX-independent mechanisms. nih.govmdpi.com
A notable example is the N,N-dimethylethyl amine derivative of sulindac sulfide, often referred to as sulindac sulfide amide (SSA). mdpi.com This compound was rationally designed to eliminate COX-inhibitory activity. mdpi.com Studies showed that SSA was significantly less potent at inhibiting COX-1 (IC50 of 81.6 µM) and COX-2 (IC50 > 200 µM) compared to its parent compound, sulindac sulfide (SS) (COX-1 IC50 of 1.2 µM and COX-2 IC50 of 9.0 µM). mdpi.com Despite its lack of COX inhibition, SSA demonstrated potent growth-inhibitory and apoptosis-inducing effects in various human cancer cell lines, including colon, prostate, and breast cancer. researchgate.netmdpi.com In some breast cancer cell lines, SSA was 10-fold more potent at inhibiting growth than the parent sulfide. mdpi.com
Inspired by these findings, diverse libraries of sulindac amide and amine derivatives have been synthesized and screened for anticancer activity. nih.govuky.edu These studies have explored various acyclic, cyclic, aromatic, and neutral amide substitutions. researchgate.net A neutral amide analog, compound 79 (see table below), was identified with potency comparable to the lead amide 1 (SSA) and showed activity against a panel of lymphoblastic leukemia cell lines. nih.gov The exploration of amine-containing analogues also yielded potent compounds, with one derivative (26 ) demonstrating nanomolar inhibitory activity against cancer cell lines, making it a strong candidate for further development. uky.edu These findings confirm that modifying the carboxylate group is a successful strategy for creating sulindac-based anticancer agents with an improved safety profile. researchgate.netmdpi.com
Table 1: Anticancer Activity of Selected this compound Amide Derivatives
| Compound | Modification | Target Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|---|
| Sulindac Sulfide Amide (SSA) | N,N-dimethylethyl amide substitution | Colon, Prostate, Breast | Negligible COX inhibition; enhanced antineoplastic activity compared to sulindac sulfide. mdpi.com | mdpi.com |
| Compound 79 | Neutral carboxamide | Prostate, Colon, Breast, Lymphoblastic Leukemia | Comparable potency to SSA; active against leukemia cell lines. nih.gov | nih.gov |
| Compound 26 | Amine analog | Prostate, Colon, Breast | Most potent compound identified, with nanomolar activity. uky.edu | uky.edu |
Requirement for Free Carboxyl Group in PPARγ Activation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear hormone receptor that plays a role in cellular metabolism and has been identified as a target for some NSAIDs and their derivatives. acs.orgnih.gov Structure-activity relationship studies on sulindac derivatives have unequivocally demonstrated that a free carboxylic acid group is an absolute requirement for activating PPARγ. acs.orgacs.orgnih.gov
In studies using a reporter gene assay (PPRE-luciferase), sulindac derivatives with an intact carboxyl group were found to be potent activators of PPARγ. acs.orgnih.gov In contrast, derivatives where the carboxylic acid was converted to an amide were inactive. acs.org This highlights the critical role of the acidic headgroup, which is believed to form essential hydrogen bonds with key amino acid residues (such as H323 and Y473) in the ligand-binding domain of the PPARγ receptor. acs.orgresearchgate.net This interaction is a common feature for many traditional PPARγ agonists. acs.org Therefore, while modification of the carboxyl group is beneficial for eliminating COX-related side effects and enhancing certain anticancer activities, it simultaneously abrogates the ability of the molecule to act as a PPARγ agonist. acs.orgnih.gov
Sulfoximine (B86345) Group Introduction and its Effect on Biological Activity
The sulfoximine group, a bioisosteric analogue of the sulfone and sulfoxide moieties, has been explored in medicinal chemistry to modulate the properties of bioactive compounds. mdpi.combohrium.com The sulfoximine is an aza analogue of a sulfone and can exist as a stable chiral center. bohrium.com In the context of sulindac, the sulfoxide group is a central feature, being a prodrug that is metabolized to the active sulfide and the inactive sulfone. mdpi.comresearchgate.net
Researchers synthesized sulindac sulfoximine and sulindac methyl ester sulfoximine to investigate their biological activity. mdpi.com Preliminary screening of these novel derivatives against a panel of human cancer cell lines (glioblastoma, breast, liver, colon, and cervical cancer) showed cytotoxic behavior similar to that of the parent sulindac. mdpi.com Notably, sulindac methyl ester sulfoximine displayed interesting cytotoxicity against the HepG-2 liver cancer cell line. mdpi.com
When tested for their ability to inhibit cyclooxygenase enzymes, the sulindac sulfoximine derivatives were found to be inactive against both COX-1 and COX-2. mdpi.com This is consistent with other findings where the introduction of a sulfoximine group in place of a sulfone in other chemical scaffolds resulted in low COX inhibitory activity. researchgate.net The lack of direct COX inhibition suggests that if these compounds exert anticancer effects in vivo, it may be through COX-independent mechanisms or potentially after being metabolized back to the active sulindac sulfide, acting as prodrugs themselves. mdpi.com
Computational Bioisosteric Investigations for Targeted Inhibition
Computational methods, including molecular docking and Density Functional Theory (DFT), are valuable tools for investigating the interactions of this compound derivatives with biological targets and for guiding the design of new inhibitors through bioisosteric replacement. nih.govresearchgate.net Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. researchgate.net
Computational studies have explored sulindac and its derivatives for targeted inhibition in various diseases. For instance, in the context of Alzheimer's disease, a computational investigation of several NSAIDs against amyloid-beta (Aβ) fibrils identified sulindac as the most potent inhibitor based on predicted binding affinity. researchgate.net Such studies help to define the general structural requirements for interaction, which can guide the design of new and more potent agents. researchgate.net
Another example of bioisosteric design involves replacing the carboxylate group of a sulindac analogue with a tetrazole ring. nih.gov This modification, guided by the principle of bioisosteric replacement, led to the synthesis of new compounds that, surprisingly, did not bind to the traditional ligand-binding pocket of the nuclear receptor RXRα. Instead, they were found to bind to a novel site, acting as antagonists and inhibiting cancer cell growth through a unique mechanism. nih.gov Computational docking has also been used to elucidate the binding modes of sulindac derivatives with other targets, such as human aldose reductase, revealing that π-π stacking interactions are pivotal for their high inhibitory activity. researchgate.net These computational and bioisosteric approaches are crucial for rational drug design, allowing for the development of targeted inhibitors with potentially improved efficacy and novel mechanisms of action. researchgate.netresearchgate.net
Preclinical Biological Activity Studies in Animal Models
Anti-Inflammatory and Analgesic Efficacy (General Sulindac (B1681787) or Derivatives)
Sulindac, a non-steroidal anti-inflammatory drug (NSAID), and its derivatives have been extensively studied in various animal models to evaluate their anti-inflammatory and analgesic properties. e-lactancia.orgfda.gov The biological activity of sulindac is primarily attributed to its sulfide (B99878) metabolite. fda.gov
The carrageenan-induced paw edema model in rodents is a standard method for assessing acute inflammation. ijarsct.co.inmdpi.com In this model, sulindac has demonstrated significant anti-inflammatory effects.
Rat Models : Studies in rats have shown that sulindac is more potent than acetylsalicylic acid and about half as potent as indomethacin (B1671933) in reducing carrageenan-induced paw swelling. e-lactancia.org The anti-inflammatory response is dose-dependent. core.ac.uk Some novel sulindac derivatives, such as NOSH-sulindac, have exhibited similar or even enhanced anti-inflammatory potential compared to the parent compound in this model. frontiersin.org
Mouse Models : In mice, sulindac's potency in the carrageenan-induced paw edema test was found to be comparable to that of fenbufen (B1672489) and oxaprozin. nih.gov
The mechanism of action in this model is linked to the inhibition of prostaglandin (B15479496) synthesis. fda.govnih.gov The edema induced by carrageenan is a biphasic event, and NSAIDs like sulindac are effective in mitigating this inflammatory response. mdpi.com
Table 1: Anti-inflammatory Activity of Sulindac in Carrageenan-Induced Edema Models
| Animal Model | Comparator | Relative Potency of Sulindac | Reference |
|---|---|---|---|
| Rat | Acetylsalicylic Acid | More potent | e-lactancia.org |
| Rat | Indomethacin | Half as potent | e-lactancia.org |
| Mouse | Fenbufen | As potent | nih.gov |
| Mouse | Oxaprozin | As potent | nih.gov |
Gouty arthritis, characterized by the deposition of monosodium urate crystals in the joints, is another condition where the anti-inflammatory effects of NSAIDs are crucial. nih.gov
Dog Models : In studies involving urate-induced inflammation in the knee joints of dogs, relatively large doses of sulindac were required to achieve an inhibitory effect. e-lactancia.org
The inflammatory response in this model is driven by the phagocytosis of urate crystals by neutrophils, leading to the release of inflammatory mediators. NSAIDs like sulindac help to reduce this inflammation.
These models are used to study the chronic inflammatory processes. ijarsct.co.in
Adjuvant-Induced Arthritis in Rats : Daily oral administration of sulindac has been shown to significantly reduce the severity of adjuvant-induced arthritis in rats. e-lactancia.org
Cotton Pellet Granuloma in Rats : This model assesses the proliferative phase of inflammation. Sulindac has demonstrated significant efficacy in reducing granuloma formation in rats following daily oral administration. e-lactancia.org The inhibitory effect of some indan (B1671822) acid derivatives in this model has also been noted. core.ac.uk
Table 2: Efficacy of Sulindac in Chronic Inflammation Models in Rats
| Model | Effect of Sulindac | Reference |
|---|---|---|
| Adjuvant-Induced Arthritis | Significant reduction in arthritis severity | e-lactancia.org |
| Cotton Pellet Granuloma | Significant reduction in granuloma formation | e-lactancia.org |
Urate-Induced Joint Inflammation Models
Chemopreventive Efficacy in Carcinogenesis Models
Sulindac and its metabolites have shown promise as chemopreventive agents in various cancer models. mdpi.com The mechanisms underlying this activity are thought to be both dependent and independent of cyclooxygenase (COX) inhibition. nih.gov
Mutations in the Adenomatous Polyposis Coli (Apc) gene are a key initiating event in most colorectal cancers. aacrjournals.orgresearchgate.net Mouse models with Apc mutations, such as the ApcMin/+ mouse, are therefore highly relevant for studying colorectal cancer chemoprevention. aacrjournals.org
Apc-mutant Mouse Models : Studies have shown that sulindac can reduce the number and burden of colon adenomas in Apc-mutant mice. aacrjournals.org Combining sulindac with a Wnt pathway inhibitor has been shown to be more effective in reducing adenoma growth in certain Apc-mutant models. aacrjournals.org The chemopreventive effects of sulindac in these models are associated with the suppression of the Wnt/β-catenin signaling pathway. researchgate.net
Azoxymethane (AOM)-Treated Models : In mouse models of AOM-induced colon carcinogenesis, sulindac has been shown to effectively suppress tumor formation. nih.gov Intermittent dosing regimens of sulindac have also demonstrated significant chemopreventive effects. nih.gov
Table 3: Chemopreventive Efficacy of Sulindac in Colorectal Cancer Models
| Animal Model | Key Genetic Feature/Inducer | Effect of Sulindac | Reference |
|---|---|---|---|
| Dclk1Cre/+;Apcfl/fl Mouse | Apc mutation | Reduced adenoma number and burden (especially with Wnt inhibitor) | aacrjournals.org |
| ApcMin/+ Mouse | Apc mutation | Reduced adenoma number and burden | aacrjournals.org |
| A/J Mouse | Azoxymethane (AOM) | Suppressed tumor formation | nih.gov |
The N-methyl-N-nitrosourea (MNU)-induced mammary carcinogenesis model in rats is a well-established model for studying estrogen receptor-positive (ER+) breast cancer. nih.govspandidos-publications.com
MNU-Induced Rat Models : Sulindac sulfone, a metabolite of sulindac that lacks significant COX-inhibitory activity, has demonstrated notable chemopreventive effects in this model. nih.gov It has been shown to reduce cancer incidence and multiplicity, and prolong cancer latency. nih.gov The inhibitory effect was observed against both wild-type and mutant Ha-ras-containing carcinomas. nih.gov
A derivative of sulindac, sulindac sulfide amide (SSA), which also has negligible COX-inhibitory activity, has shown promising anticancer activity in the MNU-induced rat model. mdpi.com SSA significantly reduced both the incidence and multiplicity of mammary tumors in a dose-dependent manner. mdpi.com
Table 4: Chemopreventive Efficacy of Sulindac Derivatives in MNU-Induced Mammary Carcinogenesis Rat Model
| Compound | Key Finding | Reference |
|---|---|---|
| Sulindac Sulfone | Reduced cancer incidence and multiplicity; prolonged latency. | nih.gov |
| Sulindac Sulfide Amide (SSA) | Markedly reduced tumor incidence and multiplicity. | mdpi.com |
Evaluation in Urinary Bladder and Lung Carcinogenesis Models
(R)-Sulindac and its metabolites have been investigated for their potential to inhibit the development of urinary bladder and lung cancers in various animal models.
In studies on urinary bladder carcinogenesis , sulindac has demonstrated significant inhibitory effects. In a mouse model where bladder cancer was induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (OH-BBN), dietary administration of sulindac resulted in a dose-dependent suppression of transitional cell carcinoma incidence. scispace.comnih.govresearchgate.net Specifically, sulindac was shown to be more potent than aspirin (B1665792) in this model, with higher doses conferring greater protection against the induction of bladder cancer. scispace.comnih.govresearchgate.net The chemical induction of urinary bladder tumors in rodents by carcinogens like OH-BBN is a well-established model that mimics several aspects of human bladder cancer. iiarjournals.orgaacrjournals.org
Regarding lung carcinogenesis , the sulfone metabolite of sulindac, which lacks cyclooxygenase (COX) inhibitory activity, has shown promise. aacrjournals.orgnih.govnih.gov In a mouse model of tobacco carcinogen-induced lung tumorigenesis, sulindac sulfone significantly inhibited both tumor incidence and multiplicity. nih.govnih.gov Another study using a mouse model of carcinogen-induced lung tumor formation found that sulindac sulfone was efficacious in preventing lung tumor development. oup.com These findings suggest that the chemopreventive effects of sulindac metabolites in the lung may occur through mechanisms independent of COX inhibition. aacrjournals.orgnih.gov
Interactive Data Table: Effect of Sulindac on OH-BBN-Induced Urinary Bladder Carcinoma in Mice
| Treatment Group | Incidence of Transitional Cell Carcinoma (%) |
| Dietary Control | 27 |
| Sulindac (200 mg/kg diet) | 8 |
| Sulindac (400 mg/kg diet) | 3 |
Data sourced from studies on OH-BBN-induced urinary bladder carcinogenesis in B6D2F1 (BDF) mice. scispace.comresearchgate.net
Neurobiological Effects in Animal Models (e.g., Zebrafish)
Recent studies utilizing zebrafish larvae have shed light on the neurobiological effects of sulindac, revealing a selective impact on specific neuronal populations. researchgate.netnih.govresearchgate.net
Selective Induction of GABAergic Neuron Apoptosis
Research in zebrafish larvae has demonstrated that sulindac can selectively induce apoptosis, or programmed cell death, in GABAergic neurons within the brain. researchgate.netnih.govresearchgate.net This selective neurotoxicity was associated with observable behavioral changes in the zebrafish, specifically hyperactivity. researchgate.netnih.gov Further investigation into the mechanism revealed that sulindac binds to the retinoid X receptor alpha (RXRα) and triggers autophagy in GABAergic neurons, which in turn activates the mitochondrial apoptotic pathway. nih.gov
The selective expression of Akt1 in GABAergic neurons appears to play a crucial role in this process. researchgate.netresearchgate.net It was found that an Akt1 activator could reverse the apoptosis induced by sulindac, suggesting that the compound's effects are mediated through the Akt signaling pathway. researchgate.netresearchgate.net These findings in zebrafish were also corroborated in mice, where sulindac was shown to cause hyperactivity and selectively induce the apoptosis of GABAergic neurons. nih.gov This suggests a potential for neurodevelopmental toxicity associated with sulindac, linked to the damage of GABAergic neurons. nih.gov
Oxidative Stress Modulation in Vivo
This compound and its metabolites have been shown to modulate oxidative stress in vivo, exhibiting a dual effect: protecting normal tissues while sensitizing cancer cells to oxidative damage. plos.orgresearchgate.netresearchgate.netplos.org
Protection of Normal Tissues (e.g., Cardiac, Lung) from Oxidative Damage
Studies have shown that sulindac can protect normal cells and tissues from oxidative stress. researchgate.netresearchgate.netplos.orgpnas.org For instance, in a rat model of myocardial ischemia, sulindac was found to protect cardiac myocytes from cell death due to hypoxia/reoxygenation. pnas.org This protective effect is thought to be mediated by a preconditioning response, where low levels of sulindac trigger the induction of protective proteins like inducible nitric oxide synthase and heat shock protein 27. researchgate.net Similarly, sulindac has been observed to protect normal lung cells against oxidative damage. researchgate.netresearchgate.netresearchgate.net This protective effect on normal cells is in stark contrast to its effect on cancer cells. plos.org
Enhancement of Cancer Cell Sensitivity to Oxidative Stress
While protecting normal cells, sulindac and its metabolites have been found to make cancer cells more susceptible to oxidative stress. plos.orgresearchgate.netresearchgate.netplos.orgmdpi.com Pretreatment of various cancer cell lines, including lung and colon cancer cells, with sulindac enhances their killing by oxidizing agents. plos.orgresearchgate.netplos.org This enhanced killing is associated with a significant increase in reactive oxygen species (ROS) within the cancer cells, leading to mitochondrial dysfunction and apoptotic cell death. plos.orgresearchgate.net This selective sensitization of cancer cells to oxidative damage is believed to be related to the inherent differences in how normal and cancer cells manage oxidative stress. plos.orgplos.org The combination of sulindac with agents that induce oxidative stress or affect mitochondrial respiration has been proposed as a potential therapeutic strategy for cancer. plos.org
Evaluation of Novel this compound Derivatives for Specific Pharmacological Activities
The development and evaluation of novel derivatives of this compound have been a focus of research to enhance specific pharmacological activities while potentially reducing side effects.
One area of focus has been the development of derivatives with potent antioxidant and anti-inflammatory activities. nih.govtandfonline.comnih.gov A series of N'-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives were synthesized and evaluated. nih.govtandfonline.comnih.gov Among these, compounds with specific substitutions, such as a para-dimethylaminophenyl group, exhibited high antioxidant activity. nih.govtandfonline.comnih.gov This lead compound also demonstrated significant anti-inflammatory and analgesic effects in animal models, with reduced ulcerogenic activity compared to the parent sulindac. nih.govtandfonline.com
Another strategy has been to design derivatives that lack COX-inhibitory activity to minimize associated toxicities while retaining or enhancing antineoplastic properties. aacrjournals.org One such derivative, a sulindac sulfide amide (SSA), was found to potently inhibit the growth of human colon tumor cell lines and induce apoptosis, despite not inhibiting COX-1 and COX-2. aacrjournals.org This suggests that the anticancer effects can be separated from the anti-inflammatory COX-inhibiting activity.
Furthermore, a novel sulindac derivative, MCI-100, was identified that lacks significant COX inhibitory activity but shows greater potency than sulindac in protecting retinal pigmented epithelial cells against oxidative damage. nih.gov This protection is believed to occur through a pharmacological preconditioning response. nih.gov MCI-100 also demonstrated protective effects on the heart against ischemia-reperfusion damage. nih.gov
Interactive Data Table: Antioxidant Activity of Novel Sulindac Derivatives
| Compound Substitution (R group) | Antioxidant Activity |
| 3-methoxyphenyl | Highly Potent |
| 4-dimethylaminophenyl | Highest Potency |
| 2,4,5-trimethoxyphenyl | Highly Potent |
Data based on the evaluation of N'-(substituted phenyl)-2-(1-(4-(methylsulfinyl) benzylidene)-5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide derivatives. nih.govtandfonline.comnih.gov
Computational and in Silico Investigations
Molecular Docking and Ligand Binding Studies
Molecular docking simulations have been instrumental in predicting and analyzing the binding of (R)-Sulindac and its derivatives to various biological targets. These studies provide a three-dimensional view of the ligand-receptor interactions at an atomic level, helping to explain the observed biological activities.
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating adipogenesis and insulin (B600854) sensitivity, making it a significant target for type 2 diabetes. researchgate.net Several NSAIDs, including the active metabolite of sulindac (B1681787), sulindac sulfide (B99878), have been shown to bind to and modulate PPARγ activity. researchgate.net
Computational studies have explored the interaction of sulindac derivatives with the PPARγ ligand-binding pocket (LBP). researchgate.netacs.org Molecular docking models of novel sulindac derivatives, such as compound 24 (a 2′-des-methyl sulindac sulfide analogue), have shown that the ligand's carboxylate group can form a critical hydrogen bond network with residues like Histidine 323 (H323) and Tyrosine 473 (Y473) in the PPARγ active site. acs.orgnih.gov This interaction is believed to stabilize the activation function-2 (AF-2) helix domain, leading to receptor activation. acs.orgnih.gov The models also highlight how modifications, such as adding a naphthalene (B1677914) substituent, can fit into a large hydrophobic pocket within the LBP, thereby enhancing the binding affinity and potency of these derivatives as PPARγ agonists. acs.orgnih.gov
Further molecular docking studies on other derivatives have revealed unique hydrogen-bonding networks with residues not typically associated with full agonism, providing a structural basis for their partial agonist activity. researchgate.net For instance, the (R)-configuration of certain derivatives was identified as the preferred conformation for interacting with sites associated with the phosphorylation of PPARγ, suggesting a mechanism for their beneficial metabolic effects without the side effects of full agonists. researchgate.net
Table 1: Key Residue Interactions of this compound Derivatives with PPARγ LBP
| Derivative Class | Interacting Residues | Predicted Effect |
|---|---|---|
| 2'-des-methyl sulindac sulfide analogues | H323, Y473 | Receptor Activation (Full Agonism) |
| (R)-configured benzylidene derivatives | Ser342, Gln345, Lys261, Lys263 | Partial Agonism, Modulation of Phosphorylation |
The potential of this compound and its analogs in the context of Alzheimer's disease (AD) has been investigated through computational modeling. researchgate.netnih.gov The aggregation of amyloid-beta (Aβ) peptides is a central event in AD pathogenesis. researchgate.net Molecular docking studies have examined the binding interactions of numerous NSAIDs, including sulindac, with Aβ fibrils. researchgate.net These in silico analyses have identified sulindac as a potent inhibitor of Aβ fibril formation, highlighting the importance of its indene (B144670) methylene (B1212753) substitution for this activity. researchgate.net
Furthermore, computational models suggest that some γ-secretase modulators (GSMs), including sulindac sulfide, may exert their Aβ42-lowering effects by directly binding to the Aβ sequence within the amyloid precursor protein (APP) transmembrane sequence (TMS). nih.govcapes.gov.br Molecular docking analyses propose that these compounds fit into a groove created by the GxxxG dimerization motif in the APP-TMS, thereby destabilizing the APP-TMS dimers and altering γ-secretase cleavage to reduce the production of pathogenic Aβ42. nih.govcapes.gov.br Other targets in AD, such as β-secretase (BACE1), have also been explored, with docking studies of novel sulindac derivatives showing promising interactions. discoveryjournals.org
Analysis of Binding Interactions with PPARγ Ligand Binding Pocket
Density Functional Theory (DFT) Analyses of this compound Derivatives
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. researchgate.netdoi.orgrsc.org DFT calculations have been applied to sulindac and its derivatives to understand their structural and electronic properties, which are crucial for their biological activity. researchgate.netbioinfopublication.org
By employing methods like the B3LYP functional, researchers have calculated global reactivity descriptors for sulindac derivatives, such as electron affinity, chemical hardness/softness, chemical potential, and electrophilicity index. researchgate.net These descriptors provide insights into the reactive nature and sites of the molecules, helping to explain their interaction with biological targets. researchgate.netdiva-portal.org For example, DFT studies have been used to optimize the geometry of sulindac derivatives before docking them into the active sites of targets like Aβ fibrils, thereby improving the accuracy of the binding predictions. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps derived from DFT calculations further helps in identifying the regions of a molecule that are most likely to engage in electrostatic or nucleophilic/electrophilic interactions. doi.orgdiva-portal.org
Structure-Based Drug Design and Optimization Strategies
The insights gained from computational studies have fueled structure-based drug design and optimization strategies for this compound and its analogs. nih.govopenmedicinalchemistryjournal.com By understanding the specific interactions between a ligand and its target, medicinal chemists can rationally design new molecules with improved potency, selectivity, and pharmacokinetic properties.
One successful strategy involved modifying the sulindac scaffold to dissociate its anti-cancer effects from COX inhibition. nih.gov Docking sulindac into the ligand-binding domain of Retinoid X Receptor-α (RXRα) revealed that the methylsulfinyl group was not optimal for binding and provided an opportunity for modification. nih.gov This led to the design and synthesis of analogs like K-80003, which showed increased affinity for RXRα but lacked COX inhibitory activity, thereby offering a potentially safer therapeutic agent for cancer. nih.gov
Similarly, the design of novel PPARγ agonists was guided by the structural requirements for optimal activity, which included retaining the carboxylic acid side chain and making nonpolar, aromatic substitutions on the benzylidene ring. nih.gov This led to the identification of potent PPARγ agonists that were equipotent to the known drug troglitazone. nih.gov These examples demonstrate how computational modeling is a key component in the iterative cycle of drug design, synthesis, and biological evaluation. researchgate.netnih.gov
Drug Repurposing Identification using Transcriptional Profiles
Drug repurposing, the identification of new uses for existing drugs, is a time and cost-effective strategy in drug discovery. frontiersin.orgoup.com Computational methods that analyze drug-induced transcriptional profiles have emerged as a powerful tool for this purpose. frontiersin.orgnih.gov By comparing the gene expression signature of a disease with a library of signatures produced by various drugs, it is possible to identify compounds that may reverse the disease-related transcriptional changes.
This compound and its active sulfide metabolite have been identified as potential candidates for repurposing through such analyses. frontiersin.orgnih.govresearchgate.net For instance, a study using the Connectivity Map (CMap) dataset, which contains gene expression profiles from human cell lines treated with numerous small molecules, identified sulindac sulfide as a potential therapeutic for Alzheimer's disease. frontiersin.org The analysis showed that its transcriptional signature was negatively correlated with the AD-related gene expression changes, suggesting it could counteract the disease process. frontiersin.org In another study, the transcriptomic profile of sulindac was found to be enriched in antiviral pathways, suggesting its potential as a repurposed drug for viral infections. nih.gov These in silico findings provide a strong rationale for further preclinical and clinical investigation of this compound for new therapeutic indications. researchgate.net
Predictive Modeling of Potential Molecular Targets (e.g., SEA Search Server)
Identifying the molecular targets of a compound is crucial for understanding its mechanism of action and potential side effects. Predictive modeling tools, such as the Similarity Ensemble Approach (SEA) search server, have been utilized to predict novel targets for sulindac based on the chemical similarity of its ligands to those of known targets. nih.govbkslab.org
The SEA algorithm relates proteins based on the set-wise chemical similarity among their ligands. bkslab.org An in silico screen of sulindac using the SEA search server predicted that besides the known COX enzymes (PTGS1 and PTGS2), Retinoid X Receptor alpha (RXRα) was a highly correlated potential target. nih.gov This prediction was subsequently validated by experimental studies demonstrating that sulindac binds to RXRα and inhibits its signaling pathway, which contributes to its anti-cancer effects. nih.govnih.gov This successful prediction underscores the utility of computational target prediction tools in generating new, testable hypotheses and uncovering novel mechanisms of drug action. nih.gov
ADME/T Profiling for Derivative Characterization
The development of effective therapeutic agents from a lead compound, such as this compound, necessitates a thorough understanding of the pharmacokinetic and toxicological properties of its derivatives. Computational and in silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) have become indispensable tools in the early stages of drug discovery. nih.gov These approaches allow for the rapid screening of numerous analogues, prioritizing those with the most promising drug-like characteristics for further experimental validation. nih.gov
Recent research has focused on the in silico ADMET profiling of various this compound derivatives to assess their potential as therapeutic agents. These studies employ a range of computational models and software to predict key pharmacokinetic and toxicity parameters.
A study investigating bioisosteric derivatives of sulindac for potential application in Alzheimer's disease conducted a comprehensive ADME/T analysis. dntb.gov.uaresearchgate.net The primary goal was to design new potent agents by considering their structural and electronic features. researchgate.net The ADMET properties of these derivatives were computationally evaluated to ensure they possess favorable pharmacokinetic profiles, a critical aspect for drugs targeting the central nervous system. dntb.gov.uaresearchgate.net
Similarly, the ADMET properties of phenylcarbamoylazinane-1,2,4-triazole amides, a class of compounds investigated as potential inhibitors of aldo-keto reductases, were assessed using computational tools. diva-portal.org The drug-likeness of these derivatives was determined by evaluating their adherence to Lipinski's rule of five, alongside other physicochemical and pharmacological properties. diva-portal.org
Furthermore, the anticancer potential of novel sulindac derivatives has been explored through in silico methods. researchgate.net In one such study, the designed derivatives were evaluated for their drug-likeness, with a focus on their binding energies and interactions with target enzymes. researchgate.net The majority of these compounds demonstrated significant affinity for their intended targets, warranting further investigation. researchgate.net
The following tables summarize the predicted ADMET properties for representative this compound derivatives from various computational studies. These tables provide a comparative overview of key parameters that influence the pharmacokinetic and safety profiles of these compounds.
Table 1: Predicted Physicochemical and Lipinski's Rule of Five Parameters for this compound Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | 356.42 | 3.1 | 1 | 4 | 0 |
| Derivative A | 452.5 | 4.2 | 2 | 5 | 0 |
| Derivative B | 512.6 | 5.1 | 1 | 6 | 1 |
| Derivative C | 488.5 | 4.8 | 2 | 6 | 0 |
This table is a representative example based on typical parameters evaluated in ADMET studies. Actual values would be derived from specific computational models and may vary.
Table 2: Predicted ADME Properties of this compound Derivatives
| Compound | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | CYP2D6 Inhibition | P-glycoprotein Substrate |
| This compound | High | Low | Inhibitor | No |
| Derivative A | High | High | Non-inhibitor | No |
| Derivative B | Moderate | Low | Inhibitor | Yes |
| Derivative C | High | Moderate | Non-inhibitor | No |
This table illustrates common ADME parameters predicted by in silico tools. The data is illustrative and specific values depend on the computational methods used.
Table 3: Predicted Toxicity Profile of this compound Derivatives
| Compound | AMES Mutagenicity | hERG Inhibition | Hepatotoxicity |
| This compound | Non-mutagenic | Low risk | High risk |
| Derivative A | Non-mutagenic | Low risk | Low risk |
| Derivative B | Mutagenic | High risk | High risk |
| Derivative C | Non-mutagenic | Low risk | Moderate risk |
This table provides an example of toxicity predictions. These predictions are crucial for the early identification of potentially harmful compounds.
The in silico ADMET profiling of this compound derivatives plays a pivotal role in guiding the optimization of lead compounds. By identifying derivatives with favorable pharmacokinetic properties and acceptable toxicity profiles early in the drug discovery pipeline, researchers can focus resources on the most promising candidates, accelerating the development of new and improved therapeutic agents.
Q & A
Q. What are the primary molecular mechanisms underlying (R)-Sulindac’s anti-inflammatory and anticancer effects?
this compound, a nonsteroidal anti-inflammatory drug (NSAID), exerts its effects via cyclooxygenase (COX) inhibition and COX-independent pathways. Its sulfide metabolite inhibits COX-1/2, reducing prostaglandin synthesis . Beyond COX, this compound modulates β-catenin signaling, suppressing tumorigenesis in colorectal cancer models by promoting degradation of oncogenic β-catenin . In neuroprotection studies, it attenuates oxidative stress by reducing reactive oxygen species (ROS) and enhancing antioxidant enzyme activity (e.g., glutathione peroxidase) in cortical neurons .
Methodological Insight : To study mechanisms, use in vitro models (e.g., OVA-14 ovarian cancer cells treated with 50–200 µM this compound) combined with Western blotting for pathway analysis (e.g., β-catenin, vimentin) . For oxidative stress, measure ROS levels via fluorescence probes (e.g., DCFH-DA) and validate with cell viability assays (MTT) .
Q. What experimental models are optimal for evaluating this compound’s antitumor efficacy?
Preclinical studies prioritize genetically engineered mouse models (e.g., Apc<sup>Min/+</sup> mice for colorectal adenomas) and xenograft models (e.g., human colon cancer xenografts) . Primary cultured cortical neurons are used for neuroprotection studies, with valproic acid (VPA)-induced oxidative stress as a common toxicity model .
Design Considerations :
- Use laser capture microdissection (LCM) to isolate homogenous cell populations from tissues, improving transcriptomic analysis sensitivity .
- For behavioral studies (e.g., autism models), employ prenatal VPA exposure in rats and assess outcomes via open-field tests and stereotypic activity scoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s dose-dependent effects across studies?
Discrepancies arise from metabolite variability (sulindac sulfide vs. sulfoxide) and model-specific responses. For example, 200 µM this compound synergizes with pyrrolidine dithiocarbamate (PDTC) in ovarian cancer cells (CI < 0.4), but higher doses may induce off-target effects .
Analytical Approach :
- Perform dose-response curves with rigorous controls (e.g., vehicle-treated cells) and normalize viability data to baseline absorbance .
- Use combinatorial indices (CI) to quantify synergism/antagonism in drug combination studies .
| Study | Dose Range | Key Finding | Reference |
|---|---|---|---|
| Ovarian cancer (OVA-14) | 50–200 µM | Synergy with PDTC at 200 µM (CI < 0.4) | |
| Colorectal cancer (mice) | 10–20 mg/kg | Tumor reduction via β-catenin inhibition |
Q. What methodologies improve reproducibility in this compound pharmacokinetic studies?
Standardize metabolite quantification (sulfide/sulfoxide) via HPLC-MS and account for species-specific metabolism. In murine models, oral bioavailability varies due to sulfoxide reductase activity .
Best Practices :
- Report absolute numerical data (e.g., cell counts) alongside derived metrics (e.g., percentages) to enable reanalysis .
- Use Apc<sup>Min/+</sup> mice with defined treatment windows (e.g., 7–14 days) to capture early genetic responses .
Q. How does this compound’s stereochemistry influence its pharmacological activity?
The (R)-enantiomer exhibits distinct COX inhibition and β-catenin modulation compared to (S)-Sulindac. In uterine serous carcinoma, this compound reduces cell adhesion and migration by downregulating vimentin, an effect not observed with the (S)-form .
Experimental Validation :
Q. What strategies mitigate oxidative stress artifacts in this compound neuroprotection studies?
Artifacts arise from prolonged in vitro exposure or high-dose ROS scavenging. Use primary neurons with ≤24-hour treatment windows and validate findings with in vivo models (e.g., prenatal VPA-exposed rats) .
Data Interpretation :
- Pair ROS assays with apoptosis markers (e.g., caspase-3 activation) to distinguish protective vs. cytotoxic effects .
Contradictory Findings & Solutions
Q. Why do some studies report this compound’s pro-apoptotic effects while others emphasize cytostasis?
Context-dependent effects are linked to cell type and microenvironment. In colon cancer, this compound induces apoptosis via p21 upregulation, whereas in premalignant adenomas, it primarily arrests cell cycle progression .
Resolution :
- Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify pathway-specific responses .
Q. How can researchers optimize this compound combination therapies for enhanced efficacy?
Synergistic partners include PDTC (ovarian cancer) and eflornithine (colorectal cancer). In a Phase III trial, sulindac + eflornithine delayed surgical intervention in familial adenomatous polyposis (FAP) patients (HR = 0.23) .
Recommendations :
- Use factorial experimental designs to test multiple drug ratios and sequence dependencies .
Data Presentation Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
